4-Methyl-2H-1,4-benzoxazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJMEBUKQVZWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176141 | |
| Record name | 2H-1,4-Benzoxazin-3(4H)-one,4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21744-84-3 | |
| Record name | 4-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21744-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,4-Benzoxazin-3(4H)-one,4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021744843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,4-Benzoxazin-3(4H)-one,4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Methyl-2H-1,4-benzoxazin-3(4H)-one. Benzoxazinone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as anticancer and antifungal agents. This document outlines a plausible synthetic pathway, details the necessary experimental protocols, and presents the characterization data for the target molecule. Furthermore, it explores the potential biological relevance of N-substituted benzoxazinones, with a focus on their possible roles as kinase inhibitors in cell signaling pathways.
Introduction
The 1,4-benzoxazine-3-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1][2] These compounds have garnered significant interest due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, and antimicrobial activities.[3] The introduction of a methyl group at the 4-position (N-methylation) can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. This guide focuses on the synthesis and detailed characterization of this compound, providing a foundational resource for researchers engaged in the development of novel therapeutics based on this scaffold.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves a two-step process starting from commercially available 2-aminophenol. The general strategy involves the N-alkylation of the parent 2H-1,4-benzoxazin-3(4H)-one.
Synthetic Pathway
A common route to N-substituted 1,4-benzoxazin-3-ones involves the initial synthesis of the parent heterocycle followed by alkylation.[2]
Step 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one
The synthesis begins with the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, such as potassium carbonate, to yield the intermediate 2H-1,4-benzoxazin-3(4H)-one.[2]
Step 2: N-Methylation
The intermediate 2H-1,4-benzoxazin-3(4H)-one is then N-methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base to afford the final product, this compound.
Experimental Protocol
Materials:
-
2-Aminophenol
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one
-
To a solution of 2-aminophenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2H-1,4-benzoxazin-3(4H)-one.
Step 2: Synthesis of this compound
-
To a solution of 2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide (1.5 equivalents) dropwise and allow the reaction to proceed at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Characterization Data
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| CAS Number | 21744-84-3 |
| Appearance | Expected to be a solid |
| Melting Point | 53-59 °C |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | Predicted: δ 7.0-7.5 (m, 4H, Ar-H), 4.6 (s, 2H, O-CH₂-C=O), 3.4 (s, 3H, N-CH₃). |
| ¹³C NMR (CDCl₃) | Predicted: δ 165 (C=O), 145 (Ar-C-N), 130 (Ar-C-O), 115-125 (Ar-C), 68 (O-CH₂-C=O), 30 (N-CH₃). |
| Mass Spec. (EI) | Predicted m/z: 163 (M⁺), fragments corresponding to the loss of CO (m/z 135) and subsequent fragmentation of the benzoxazine ring. |
| ATR-IR (cm⁻¹) | A spectrum is available which would show characteristic peaks for C=O stretching (around 1680-1700 cm⁻¹), C-N stretching, C-O stretching, and aromatic C-H stretching.[1] |
Table 2: Spectroscopic Data for this compound
Note: Predicted NMR and MS data are based on the chemical structure and typical values for similar compounds. Experimental verification is required.
Potential Biological Activity and Signaling Pathways
N-substituted benzoxazinone derivatives have shown promise as potent anticancer agents.[4] Some studies suggest that these compounds may exert their effects by inhibiting key enzymes in cellular signaling pathways, such as protein kinases.[4] Specifically, some benzoxazine derivatives have been investigated as inhibitors of HER2 (Human Epidermal Growth Factor Receptor 2) and JNK1 (c-Jun N-terminal kinase 1), both of which are implicated in cancer cell proliferation and survival.[4]
Potential as a Kinase Inhibitor
The introduction of a methyl group on the nitrogen atom of the benzoxazinone core could modulate its binding affinity and selectivity for the ATP-binding pocket of various kinases. Inhibition of kinases like HER2 and JNK1 can disrupt downstream signaling cascades that are crucial for tumor growth and metastasis.
Visualizing Potential Signaling Pathway Inhibition
The following diagram illustrates a simplified model of how a benzoxazinone derivative might inhibit the HER2 and JNK1 signaling pathways, leading to an anti-tumor response.
Caption: Potential inhibition of HER2 and JNK1 signaling by this compound.
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.pdx.edu [web.pdx.edu]
- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that has garnered significant interest in the fields of agricultural and pharmaceutical research. Its versatile structure serves as a valuable scaffold in the synthesis of novel bioactive molecules. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and explores its potential biological activities and associated mechanisms of action.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 21744-84-3 | [1][2] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.18 g/mol | [1] |
| Appearance | Brown powder | [1] |
| Melting Point | 53-59 °C | [1] |
| Boiling Point | Predicted value, not experimentally determined | N/A |
| Solubility | Specific quantitative data not available | N/A |
| pKa | Predicted value, not experimentally determined | N/A |
| logP | Predicted value, not experimentally determined | N/A |
| Storage Conditions | Store at 0-8°C | [1] |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is crucial for drug discovery and development. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath.
-
The sample is heated slowly, and the temperature is monitored with a calibrated thermometer.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Solubility Determination
Solubility is a key parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Methodology:
-
A known amount of the solute (this compound) is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) in a vial at a constant temperature.
-
The mixture is agitated (e.g., using a shaker or magnetic stirrer) until equilibrium is reached.
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed in units of mass per volume (e.g., mg/mL or g/L).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values.
Methodology (Potentiometric Titration):
-
A solution of the compound with a known concentration is prepared in a suitable solvent (typically water or a water-methanol mixture).
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is used as the titrant.
-
The titrant is added incrementally to the compound solution.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the compound are equal.
LogP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its membrane permeability and overall pharmacokinetic behavior.
Methodology (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are then separated.
-
The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
Biological Activities and Potential Mechanisms of Action
This compound has been identified as a promising scaffold for the development of new therapeutic and agricultural agents due to its diverse biological activities.[1]
Herbicidal Activity
Derivatives of 1,4-benzoxazin-3-one have demonstrated significant herbicidal properties. While the specific mechanism for this compound is not explicitly detailed in the available literature, related compounds are suggested to act as plant hormone inhibitors. A plausible target is the TIR1 (Transport Inhibitor Response 1) receptor, which is a key component in auxin signaling pathways in plants. By interfering with this pathway, these compounds can disrupt normal plant growth and development, leading to their herbicidal effect.
References
Spectroscopic Characterization of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The following sections present available and predicted spectroscopic data (NMR, IR, and MS), along with detailed experimental protocols for obtaining such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Chemical Structure and Properties
This compound is a derivative of the benzoxazine class of heterocyclic compounds.
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| CAS Number | 21744-84-3 |
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) IR spectrum of this compound has been reported.[1] The key absorption bands are indicative of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |
| ~1680 | Strong | C=O (amide) stretch |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O-C (ether) stretch |
| ~1100 | Strong | C-N stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted based on the chemical structure of this compound and typical chemical shifts of analogous compounds. Experimental verification is required.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.3 | m | 4H | Aromatic protons |
| ~4.6 | s | 2H | O-CH₂ |
| ~3.3 | s | 3H | N-CH₃ |
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (amide) |
| ~145 | Aromatic C-O |
| ~128 | Aromatic C-N |
| ~125 | Aromatic CH |
| ~122 | Aromatic CH |
| ~118 | Aromatic CH |
| ~116 | Aromatic CH |
| ~68 | O-CH₂ |
| ~30 | N-CH₃ |
Mass Spectrometry (MS)
Disclaimer: The following mass spectrometry data are predicted based on the chemical structure of this compound. Experimental verification is required.
| m/z | Relative Intensity (%) | Assignment |
| 163 | 100 | [M]⁺ (Molecular Ion) |
| 135 | 80 | [M - CO]⁺ |
| 106 | 60 | [M - CO - NCH₃]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Methodology:
-
A small amount of the solid sample of this compound is placed directly onto the ATR crystal.
-
The pressure arm is lowered to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.
-
The resulting spectrum is processed to identify the key absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
Methodology for ¹H and ¹³C NMR:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
-
The NMR tube is placed in the spectrometer's probe.
-
For ¹H NMR, the spectrum is acquired using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon atom.
-
The acquired data is processed (Fourier transformation, phase correction, and baseline correction) to generate the final spectra.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) coupled with a Gas Chromatography (GC) system for sample introduction.
Methodology:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).
-
The sample is injected into the GC-MS system. The GC separates the compound from any impurities.
-
The separated compound enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general experimental workflow for the spectroscopic analysis of a chemical compound.
References
The Discovery and Natural Occurrence of Benzoxazinones in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites that play a crucial role in the defense mechanisms of a variety of plant species. First identified in the mid-20th century, these compounds have since been the subject of extensive research due to their potent insecticidal, antimicrobial, and allelopathic properties. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and signaling pathways of benzoxazinones in the plant kingdom. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering quantitative data, in-depth experimental protocols, and visual representations of key biological processes.
Introduction: Discovery and Significance
Benzoxazinoids were first discovered in rye (Secale cereale) in the 1950s and 1960s.[1] These compounds are a key component of the pre-formed chemical defenses of many plants, existing as stable glucosides in intact plant tissues.[2] Upon tissue damage by herbivores or pathogens, these glucosides are rapidly hydrolyzed by β-glucosidases, releasing the unstable and toxic aglycones.[3] This two-component defense system allows for a swift and potent response to biotic threats.[3]
The significance of benzoxazinones extends beyond plant defense. Their broad spectrum of biological activities has garnered interest in their potential applications in agriculture as natural pesticides and in medicine as scaffolds for drug development.[2][4] Understanding their natural occurrence and biosynthesis is therefore of fundamental importance.
Natural Occurrence and Distribution
Benzoxazinoids are characteristically found in members of the grass family (Poaceae), including major cereal crops like maize (Zea mays), wheat (Triticum aestivum), and rye.[5][6] However, their distribution is not limited to monocots. BXs have also been identified in several distantly related eudicot families, including Acanthaceae, Lamiaceae, Plantaginaceae, and Ranunculaceae, suggesting an independent evolution of their biosynthetic pathways.[7][8]
The concentration and composition of benzoxazinoids vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[5] Generally, the highest concentrations are found in the seedlings of Poaceae.[5]
Table 1: Quantitative Occurrence of Major Benzoxazinoids in Selected Plant Species
| Plant Species | Family | Tissue | Major Benzoxazinoids | Concentration Range | Reference(s) |
| Zea mays (Maize) | Poaceae | Seedling Shoot | DIMBOA | 10 - 30 mM | [5] |
| Seedling Root | DIMBOA | 0.5 - 15 mM | [5] | ||
| Leaves | DIMBOA-Glc, HDMBOA-Glc | 0.1 - 0.3% of fresh weight | [3] | ||
| Triticum aestivum (Wheat) | Poaceae | Seedling Leaves | DIMBOA-Glc | 4.00 - 34.06 µg/g FW | [9] |
| Grains | DIBOA-diglycosides, HBOA-diglycosides | up to 0.15 nmol/g dry matter | [5] | ||
| Secale cereale (Rye) | Poaceae | Aboveground Tissue | DIBOA | - | [5] |
| Roots | DIMBOA | - | [5] | ||
| Grains | DIBOA-diglycosides, HBOA-diglycosides | up to 0.15 nmol/g dry matter | [5] | ||
| Aphelandra squarrosa | Acanthaceae | - | DIMBOA | Traces | [5] |
| Consolida orientalis | Ranunculaceae | - | DIBOA-Glc | - | [5] |
| Lamium galeobdolon | Lamiaceae | - | DIBOA-Glc | - | [5] |
Note: DIMBOA = 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one; DIBOA = 2,4-dihydroxy-1,4-benzoxazin-3-one; HDMBOA = 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one; HBOA = 2-hydroxy-1,4-benzoxazin-3-one; -Glc = glucoside; FW = Fresh Weight.
Biosynthesis of Benzoxazinoids
The biosynthetic pathway of benzoxazinoids has been extensively studied, particularly in maize.[5] The pathway originates from indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis.[5] A series of enzymes, encoded by the Bx gene cluster, catalyzes the conversion of indole-3-glycerol phosphate to the core benzoxazinoid structures.[5]
The key steps in the biosynthesis of DIMBOA, a major benzoxazinoid in maize, are as follows:
-
Indole formation: The enzyme indole-3-glycerol phosphate lyase (BX1) converts indole-3-glycerol phosphate to indole.[5]
-
Hydroxylations: A series of four cytochrome P450 monooxygenases (BX2 to BX5) catalyze the sequential hydroxylation of indole to form 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[5]
-
Glucosylation: DIBOA is stabilized through glucosylation by UDP-glucosyltransferases (BX8 and BX9) to form DIBOA-glucoside.[5]
-
Hydroxylation and Methylation: DIBOA-glucoside is then hydroxylated by a 2-oxoglutarate-dependent dioxygenase (BX6) and subsequently methylated by an O-methyltransferase (BX7) to yield DIMBOA-glucoside.[5]
Signaling Pathways and Biological Functions
Benzoxazinoids are not only direct defense compounds but are also involved in complex signaling pathways within the plant and in its interactions with the environment.
Plant Defense Signaling
Upon herbivore attack or pathogen infection, the release of benzoxazinoid aglycones can trigger further defense responses. For instance, DIMBOA has been shown to induce callose deposition, a cell wall reinforcement mechanism that helps to limit the spread of pathogens.[10] The production of certain benzoxazinoids, such as HDMBOA-Glc, can be induced by insect feeding, suggesting a role in induced defense.[1] Recent studies have also implicated jasmonic acid (JA) in the regulation of benzoxazinoid metabolism in response to stress.[9]
Allelopathy
Benzoxazinoids are released into the soil through root exudates and the decomposition of plant residues, where they can act as allelochemicals, inhibiting the germination and growth of neighboring plants.[7][11] This allelopathic activity is a key factor in the weed-suppressive ability of cover crops like rye.[7] The degradation products of benzoxazinoids in the soil, such as 2-amino-3H-phenoxazin-3-one (APO), are also highly phytotoxic.[11]
Experimental Protocols
Extraction of Benzoxazinoids from Plant Material
This protocol is adapted from established methodologies for the extraction of benzoxazinoids for LC-MS analysis.
Materials:
-
Fresh or flash-frozen plant tissue (leaves, roots, etc.)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Extraction solvent: 70:30 (v/v) methanol:water with 0.1% formic acid, pre-chilled to -20°C
-
Vortex mixer
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm, PTFE or similar)
-
LC-MS vials
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of fresh or frozen plant tissue. If using fresh tissue, flash-freeze it in liquid nitrogen immediately after harvesting to quench metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: a. Transfer the powdered plant material to a pre-chilled microcentrifuge tube. b. Add 1 mL of the pre-chilled extraction solvent. c. Vortex the mixture vigorously for 30-60 seconds. d. Place the tubes on a shaker or rotator at 4°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at 13,000-15,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Storage: Store the extracts at -80°C until analysis to prevent degradation.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This section outlines a general LC-MS method for the analysis of benzoxazinoids. Specific parameters may need to be optimized based on the instrument and the specific benzoxazinoids of interest.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap)
-
Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute the compounds of interest. This is followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 1 - 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and/or negative mode. Positive mode is often suitable for many benzoxazinoids.
-
Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard due to its high selectivity and sensitivity. For qualitative and discovery work, full scan on a high-resolution mass spectrometer is preferred.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each target benzoxazinoid using authentic standards.
-
Source Parameters: Capillary voltage, gas temperatures, and gas flows should be optimized for the specific instrument and compounds.
Conclusion
The discovery of benzoxazinones has opened up a fascinating area of research in plant chemical ecology. From their initial identification in cereals to the elucidation of their complex biosynthetic and signaling pathways, our understanding of these multifaceted compounds continues to grow. For researchers in plant science, agriculture, and drug development, benzoxazinones represent a rich source of bioactive molecules with significant potential. This guide provides a foundational understanding and practical methodologies to aid in the further exploration of these remarkable natural products. The ongoing investigation into their diverse roles will undoubtedly uncover new applications and deepen our appreciation for the chemical intricacies of the plant kingdom.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of natural benzoxazinones in the survival strategy of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Allelochemicals of the phenoxazinone class act at physiologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Transcriptional response of a target plant to benzoxazinoid and diterpene allelochemicals highlights commonalities in detoxification - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound of significant interest in the fields of agrochemicals and pharmaceuticals, demonstrating potential as a herbicide and exhibiting various bioactive properties.[1] This technical guide provides a comprehensive overview of the chemical synthesis of this compound. It is important to note that extensive research has not revealed a natural biosynthetic pathway for this compound, indicating its likely synthetic origin. This document details the established synthetic routes, including reaction mechanisms, experimental protocols, and relevant quantitative data.
Introduction
Benzoxazinone derivatives are a class of compounds that have garnered considerable attention for their diverse biological activities. While the biosynthesis of some naturally occurring benzoxazinoids, such as DIBOA and DIMBOA found in maize, is well-documented, this compound is predominantly known as a synthetic molecule.[2] Its structure provides a versatile scaffold for the development of new bioactive agents. This guide will focus on the chemical synthesis of this compound, providing detailed methodologies for its preparation.
Chemical Synthesis Pathway
The primary and most common method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the acylation and subsequent cyclization of anthranilic acid or its derivatives.[3][4] The synthesis of this compound is not explicitly detailed in the provided search results with a specific protocol, however, a general and widely accepted synthetic route can be inferred from the synthesis of similar benzoxazinone structures. This typically involves the reaction of an N-substituted 2-aminophenol with an appropriate reagent to form the heterocyclic ring. A plausible synthetic pathway is outlined below.
A common precursor for such a synthesis would be N-methyl-2-aminophenol, which can be reacted with a reagent such as chloroacetyl chloride followed by intramolecular cyclization to yield the desired product.
Below is a logical diagram illustrating a potential synthetic pathway.
Caption: A potential synthetic pathway for this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general procedure can be adapted from established methods for synthesizing similar benzoxazinone derivatives.[3][5]
General Procedure for the Synthesis of this compound
Materials:
-
N-methyl-2-aminophenol
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Base (e.g., Triethylamine, Pyridine)
-
Sodium hydride (for cyclization)
-
Anhydrous solvent for cyclization (e.g., Tetrahydrofuran)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Solvents for recrystallization (e.g., Ethanol, Ethyl acetate/Hexane mixture)
Procedure:
Step 1: Acylation of N-methyl-2-aminophenol
-
Dissolve N-methyl-2-aminophenol in an anhydrous solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a base, such as triethylamine, to the solution.
-
Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-(chloroacetamido)-N-methylphenol.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Carefully add a strong base, such as sodium hydride, portion-wise to the solution.
-
Allow the reaction mixture to stir at room temperature or gently heat to reflux until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and cautiously quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Quantitative Data
| Compound | Starting Material | Reagents | Yield | Reference |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | Anthranilic acid, Benzoyl chloride | Triethylamine, Cyanuric chloride | 67.8% (overall) | [5] |
| 2-Methyl-3,1-(4H)-benzoxazin-4-one derivatives | Substituted anthranilic acids | Acetic anhydride | Not specified | [3] |
Conclusion
This compound is a synthetic compound with significant potential in various chemical and biological applications. While a natural biosynthetic pathway is not known, its chemical synthesis is achievable through established organic chemistry methodologies, primarily involving the acylation and subsequent cyclization of an appropriate N-substituted aminophenol. The protocols and pathways detailed in this guide provide a foundational understanding for researchers and professionals in the field to synthesize this and related compounds for further investigation and development. Further research to optimize synthetic yields and explore the biological activities of this molecule is warranted.
References
An In-depth Technical Guide to the Chemical Structure and Stability of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stability of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound with growing interest in the pharmaceutical and agrochemical sectors. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this molecule.
Chemical Structure and Properties
This compound is a derivative of the benzoxazine class of heterocyclic compounds. Its core structure consists of a benzene ring fused to an oxazine ring, with a methyl group substitution on the nitrogen atom and a carbonyl group at the 3-position.
Chemical Structure:
Key Identifiers and Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 21744-84-3 | [1] |
| Molecular Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.17 g/mol | [2] |
| Appearance | Brown powder | [3] |
| Melting Point | 53-59 °C | [3] |
| Purity | ≥ 97% (GC) | [3] |
Chemical Stability Profile
While specific quantitative stability data for this compound is not extensively available in public literature, general information on the benzoxazinone scaffold suggests a moderate to good stability profile, which contributes to its utility in various applications. The stability of this class of compounds is influenced by factors such as pH, temperature, and light exposure. Some sources indicate its use in creating materials with improved thermal stability and resistance to degradation.[3]
Degradation Pathways
Based on studies of related benzoxazinone compounds, the primary degradation pathways are likely to involve hydrolysis of the lactam ring. Under acidic or basic conditions, the amide bond within the oxazine ring can be cleaved. The degradation of other benzoxazinoids in soil has been shown to proceed through various intermediates.[4]
A proposed logical workflow for investigating the degradation of this compound is outlined below.
Caption: Forced degradation workflow for this compound.
Experimental Protocols
The following are generalized experimental protocols for assessing the stability of this compound, based on standard pharmaceutical industry practices and available literature on similar compounds.
Forced Degradation Study
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 80°C for a specified period (e.g., 30 mins, 1, 2, 4, 8 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Thermal Degradation: Keep the solid compound and a solution of the compound at 60°C for a specified period (e.g., 1, 3, 7 days).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV (e.g., 254 nm) and visible light for a specified duration.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or UPLC method.
Stability-Indicating UPLC-MS Method
Objective: To develop a validated analytical method capable of separating the parent compound from its degradation products.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Mass Spectrometer (MS) for identification of degradation products.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan) and MS detection.
-
Injection Volume: 2 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Biological Activity and Signaling Pathways
Recent studies on derivatives of 2H-1,4-benzoxazin-3(4H)-one have highlighted their potential anti-inflammatory properties.[5] Some of these compounds have been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[5] Activation of this pathway leads to the production of antioxidant enzymes and a reduction in pro-inflammatory mediators.
Caption: Proposed Nrf2-HO-1 signaling pathway activation.
Conclusion
This compound is a compound of significant interest with a promising stability profile. While further quantitative studies are needed to fully elucidate its degradation kinetics, the information presented in this guide provides a solid foundation for its handling, formulation development, and further investigation into its biological activities. The provided experimental protocols offer a starting point for researchers to conduct their own stability assessments, and the outlined signaling pathway provides a basis for mechanistic studies.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
Solubility Profile of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one in Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one in common laboratory solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document provides solubility information for structurally related compounds to offer an initial estimate. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise values for this compound.
Estimated Solubility Based on Structurally Related Compounds
| Compound | Solvent | Solubility | Temperature (°C) |
| 2-methyl-3,1-(4H)-benzoxazin-4-one | Dimethylformamide (DMF) | Medium (25% w/v)[1] | 20 |
| Dimethyl sulfoxide (DMSO) | Medium (33.3% w/v)[1] | 20 | |
| Water | Insoluble[1] | 20 | |
| Acetone | Insoluble[1] | 20 | |
| Xylene | Insoluble[1] | 20 | |
| 2H-1,4-Benzoxazin-3(4H)-one | Methanol | 25 mg/mL[2] | Not Specified |
Disclaimer: The data presented above is for structurally related compounds and should not be considered as absolute values for this compound. Experimental verification is highly recommended.
Experimental Protocol for Determining Solid Compound Solubility
The following is a general protocol for determining the solubility of a solid organic compound, such as this compound, in various laboratory solvents.
Objective: To determine the solubility of a solid compound in a specific solvent at a given temperature, typically expressed in mg/mL or g/100mL.
Materials:
-
The solid compound of interest (e.g., this compound)
-
A selection of laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide, dimethylformamide)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer with stir bars
-
Constant temperature bath or incubator
-
Micropipettes or graduated cylinders
-
Filtration apparatus (e.g., syringe filters with compatible membranes)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantitative analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of the solid compound into a series of vials. The amount should be more than what is expected to dissolve.
-
Add a precise volume of the desired solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a micropipette.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantitative Analysis:
-
Gravimetric Method (for non-volatile solutes):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until the solute is completely dry.
-
Weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility based on the mass of the solid and the initial volume of the solvent.
-
-
Chromatographic/Spectroscopic Method (preferred for higher accuracy):
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or molarity).
-
Record the temperature at which the solubility was determined.
-
Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of compound solubility.
Caption: Workflow for experimental solubility determination of a solid compound.
References
An In-depth Technical Guide to the Degradation Pathways of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the forced degradation of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one is not extensively available in the public domain. The degradation pathways, experimental protocols, and quantitative data presented in this guide are therefore based on established chemical principles of the 1,4-benzoxazin-3-one heterocyclic system and general guidelines for forced degradation studies.[1] This document is intended to serve as a predictive guide for researchers initiating stability studies on this molecule.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Understanding its stability and degradation profile is crucial for the development of safe, effective, and stable formulations. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory bodies like the ICH and FDA.[1][2]
This technical guide outlines the plausible degradation pathways of this compound under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. It provides detailed, albeit predictive, experimental protocols and presents hypothetical quantitative data in a structured format to aid in the design and interpretation of laboratory studies.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol [3][4] |
| CAS Number | 21744-84-3[3] |
| Appearance | Solid |
| General Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. |
Experimental Workflow for Forced Degradation
The following diagram illustrates a general workflow for conducting forced degradation studies on this compound.
References
An In-depth Technical Guide to the Isomeric Forms of Methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomeric forms of methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazinone scaffold is a privileged structure known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a methyl group creates various isomers, each with potentially unique chemical and biological characteristics. This document details the synthesis, characterization, and biological relevance of these isomers, offering a valuable resource for researchers in drug discovery and development.
Isomeric Forms of Methyl-2H-1,4-benzoxazin-3(4H)-one
The isomeric forms of methyl-2H-1,4-benzoxazin-3(4H)-one can be categorized into two main types: positional isomers and stereoisomers.
Positional Isomers: These isomers differ in the position of the methyl group on the benzoxazinone core. The primary positional isomers include:
-
2-Methyl-2H-1,4-benzoxazin-3(4H)-one: The methyl group is attached to the chiral carbon at position 2 of the oxazine ring.
-
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: The methyl group is attached to the nitrogen atom at position 4.
-
5-Methyl-2H-1,4-benzoxazin-3(4H)-one: The methyl group is on the benzene ring at position 5.
-
6-Methyl-2H-1,4-benzoxazin-3(4H)-one: The methyl group is on the benzene ring at position 6.
-
7-Methyl-2H-1,4-benzoxazin-3(4H)-one: The methyl group is on the benzene ring at position 7.
-
8-Methyl-2H-1,4-benzoxazin-3(4H)-one: The methyl group is on the benzene ring at position 8.
Stereoisomers: Due to the presence of a chiral center at the C2 position, 2-Methyl-2H-1,4-benzoxazin-3(4H)-one exists as a pair of enantiomers:
-
(R)-2-Methyl-2H-1,4-benzoxazin-3(4H)-one
-
(S)-2-Methyl-2H-1,4-benzoxazin-3(4H)-one
The differential biological activities of enantiomers are well-documented in pharmacologically active compounds. For instance, the (S)-isomer of ofloxacin, a quinolone antibacterial agent with a related oxazine ring structure, exhibits significantly greater antibacterial activity than its (R)-isomer.[1] This highlights the importance of chiral separation and individual enantiomer evaluation.
Quantitative Data of Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Methyl-4H-3,1-benzoxazin-4-one | 525-76-8 | C₉H₇NO₂ | 161.16 | 80-82 |
| This compound | 21744-84-3 | C₉H₉NO₂ | 163.17 | 57-60 |
| 6-Methyl-2H-1,4-benzoxazin-3(4H)-one | 39522-26-4 | C₉H₉NO₂ | 163.17 | 207-209 |
| 7-Fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | 103362-08-9 | C₉H₈FNO₂ | 181.16 | Not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and separation of each specific isomer of methyl-2H-1,4-benzoxazin-3(4H)-one are not comprehensively documented in a single source. However, general synthetic strategies for the benzoxazinone core and related structures can be adapted.
Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
A common method for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one involves the reaction of anthranilic acid with acetic anhydride.[2]
Procedure:
-
A mixture of anthranilic acid (1.8 g, 13.1 mmol) and excess acetic anhydride (20 mL) is refluxed at 130°C for 3 hours.[2]
-
The excess acetic anhydride is removed under high vacuum to yield 2-methyl-4H-3,1-benzoxazin-4-one as an oily product.[2]
-
The product can be further purified by recrystallization from ethanol.
Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
This procedure can potentially be adapted for the synthesis of methyl-substituted analogs by using the corresponding methyl-substituted 2-aminophenol.
Procedure:
-
To a mixture of potassium fluoride (10.6 g, 182 mmol) in anhydrous dimethylformamide (55 ml), add ethyl bromoacetate (7.76 ml, 72 mmol) and stir at room temperature for 15 minutes.[3]
-
Add 2-amino-4-nitrophenol (10.79 g, 70.0 mmol) and heat the mixture to 55°C for 6 hours.[3]
-
Cool the reaction mixture to room temperature, stir for 12 hours, and then pour it into 300 ml of ice water.[3]
-
Filter the resulting solid, wash with water, and dry to obtain the crude product.[3]
-
Recrystallize the solid from ethylene dichloride to yield 6-nitro-2H-1,4-benzoxazin-3(4H)-one.[3]
Chiral Separation of Enantiomers
While a specific protocol for 2-methyl-2H-1,4-benzoxazin-3(4H)-one is not detailed, the kinetic resolution of the related 3-methyl-3,4-dihydro-2H-[4][5]benzoxazines provides a viable strategy. This typically involves acylation with a chiral acylating agent, such as (S)-naproxen acyl chloride, to form diastereomers that can be separated by chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers.[6] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analytical and preparative separation of enantiomers, often employing chiral stationary phases.[7][8]
Potential Signaling Pathways and Biological Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. One of the key signaling pathways implicated is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress.[9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of a battery of antioxidant and cytoprotective genes.[9][10]
Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been found to activate the Nrf2-HO-1 signaling pathway, leading to a reduction in reactive oxygen species (ROS) production and alleviation of inflammation.[11] This suggests that methyl-2H-1,4-benzoxazin-3(4H)-one isomers could potentially modulate this pathway, making them interesting candidates for the development of drugs targeting oxidative stress-related diseases.
Furthermore, benzoxazinone derivatives have been investigated for their anticancer activity, with some compounds showing inhibitory effects on cancer cell lines.[3] The planar structure of the benzoxazinone core is thought to facilitate intercalation with DNA, leading to DNA damage and apoptosis in tumor cells. The position and nature of substituents, such as a methyl group, can significantly influence this activity.
Visualizations
General Synthetic Workflow for Positional Isomers
Caption: General workflow for the synthesis and separation of positional isomers.
Chiral Resolution Workflow for 2-Methyl-2H-1,4-benzoxazin-3(4H)-one
Caption: Workflow for the chiral resolution of 2-methyl-2H-1,4-benzoxazin-3(4H)-one.
Nrf2 Signaling Pathway Activation
Caption: Potential activation of the Nrf2 signaling pathway by methyl-benzoxazinone isomers.
References
- 1. rsc.org [rsc.org]
- 2. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
"toxicology profile of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one"
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 21744-84-3 | |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Synonyms | 4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, UD-CG 212 Cl (as a metabolite of Pimobendan) | [3] |
| Appearance | Information not available | |
| Melting Point | 57-60 °C | |
| Boiling Point | Information not available | |
| Solubility | Information not available |
Hazard Identification
Based on available Safety Data Sheets, 4-Methyl-2H-1,4-benzoxazin-3(4H)-one is classified as a hazardous substance with the following risk and safety phrases:
-
Hazard Statements:
-
Precautionary Statements:
Toxicological Data
A comprehensive set of quantitative toxicological data for this compound is not available in publicly accessible literature or databases. The following sections summarize the available information and highlight the significant data gaps.
Acute Toxicity
No specific LD50 (oral, dermal) or LC50 (inhalation) values for this compound have been identified in the public domain.
Genotoxicity
There are no publicly available studies on the genotoxic potential of this compound, such as Ames tests or in vitro/in vivo micronucleus assays. However, European Public Assessment Reports for Pimobendan state that the active substance is not considered to be genotoxic or mutagenic in the quantities used, though specific data for the metabolite is not provided.[4]
Carcinogenicity
No carcinogenicity studies for this compound have been found. European Public Assessment Reports for Pimobendan suggest a lack of carcinogenic concern for the parent drug at therapeutic doses.[4]
Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of this compound are not available.
Pharmacodynamic and Mechanistic Information
As the active metabolite of Pimobendan (UD-CG 212 Cl), this compound exhibits cardiovascular effects.
Cardiovascular Effects
Studies in anesthetized pigs have shown that UD-CG 212 Cl has positive inotropic and venodilator properties.[5][6] It causes a dose-dependent decrease in left ventricular end-diastolic and arterial blood pressures, along with an increase in heart rate.[5][6][7]
Mechanism of Action
The vasodilatory effects are, at least in part, mediated through the activation of Ca2+-activated K+ (KCa) channels in vascular smooth muscle cells. Unlike its parent compound Pimobendan, which primarily acts through the cAMP pathway, UD-CG 212 Cl appears to activate KCa channels directly, in addition to a lesser effect via the cAMP pathway.[8]
Figure 1. Proposed mechanism of vasodilatory action of UD-CG 212 Cl.
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not available in the reviewed literature. The following is a summary of the methodology used in a key pharmacodynamic study of its metabolite form, UD-CG 212 Cl.
Cardiovascular Effects in Anesthetized Pigs
-
Test System: Anesthetized pigs.
-
Administration: Intravenous infusion of UD-CG 212 Cl at dose rates of 0.5, 1, 2, 4, 8, and 16 µg/kg/min.
-
Parameters Measured:
-
Left ventricular end-diastolic pressure
-
Arterial blood pressure
-
Heart rate
-
Systemic vascular conductance
-
-
Protocol Summary: The study investigated the systemic and regional hemodynamic effects of the compound. The dose-dependent effects on the cardiovascular parameters were recorded.[5]
Figure 2. General workflow for the hemodynamic study in pigs.
Data Gaps and Future Research
The current publicly available information on the toxicology of this compound is insufficient for a thorough risk assessment. Key data gaps that require further investigation include:
-
Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values.
-
Sub-chronic and Chronic Toxicity: Studies to identify potential target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).
-
Genotoxicity: A battery of in vitro and in vivo tests to assess mutagenic and clastogenic potential.
-
Carcinogenicity: Long-term bioassays in relevant animal models.
-
Reproductive and Developmental Toxicity: Studies to evaluate effects on fertility and embryonic/fetal development.
-
Toxicokinetics: Detailed absorption, distribution, metabolism, and excretion (ADME) studies.
Conclusion
This compound is a compound of interest in both the pharmaceutical and agrochemical sectors. While its role as an active metabolite of Pimobendan has led to some characterization of its cardiovascular effects, a comprehensive toxicology profile is critically lacking. The available data indicates potential for skin, eye, and respiratory irritation. However, the absence of quantitative data on acute and chronic toxicity, as well as the lack of genotoxicity, carcinogenicity, and reproductive toxicity studies, represents a significant knowledge gap. Further research is imperative to fully characterize the safety profile of this compound for informed risk assessment and safe handling practices.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Cardiovascular effects of UD-CG 212 CL, a metabolite of pimobendan, in anaesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. Systemic haemodynamic actions of pimobendan (UD-CG 115 BS) and its O-demethylmetabolite UD-CG 212 Cl in the conscious pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pimobendan and its active metabolite, UD-CG 212 Cl, on Ca2+-activated K+ channels in vascular smooth-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Methyl-2H-1,4-benzoxazin-3(4H)-one as a Potential Herbicide
For Researchers, Scientists, and Agrochemical Development Professionals
Disclaimer
Direct experimental data on the herbicidal efficacy and specific application protocols for 4-Methyl-2H-1,4-benzoxazin-3(4H)-one are limited in publicly available scientific literature. The following application notes and protocols are based on the known herbicidal activities of the broader benzoxazinone chemical class and general principles of herbicide evaluation. These should be considered as a starting point for research and development, and all protocols will require optimization.
Introduction
This compound is a heterocyclic organic compound belonging to the benzoxazinone class. This class of compounds is noted for its diverse biological activities, including herbicidal properties.[1][2] Some benzoxazinones are naturally occurring allelochemicals in certain plants, contributing to their defense against competing flora.[3] Research into synthetic benzoxazinone derivatives has revealed their potential as active ingredients in commercial herbicides.[4] This document provides a framework for the systematic evaluation of this compound as a candidate herbicide.
Postulated Mechanism of Action
While the precise mechanism of action for this compound is not empirically established in the reviewed literature, related benzoxazinone derivatives have been suggested to act as inhibitors of plant hormone pathways or as protoporphyrinogen oxidase (PPO) inhibitors. Further research is required to elucidate the specific molecular target of the title compound.
Below is a hypothetical signaling pathway illustrating a potential mode of action as an auxin hormone inhibitor.
Data Presentation: Hypothetical Efficacy Data
Quantitative data from herbicidal efficacy studies should be summarized in clear, structured tables. Below are examples of how such data could be presented.
Table 1: Pre-Emergence Herbicidal Activity of this compound on Selected Weed Species
| Target Weed Species | Application Rate (g a.i./ha) | Emergence Inhibition (%) |
| Echinochloa crus-galli (Barnyardgrass) | 100 | 85 |
| 200 | 95 | |
| 400 | 99 | |
| Amaranthus retroflexus (Redroot Pigweed) | 100 | 78 |
| 200 | 90 | |
| 400 | 98 | |
| Setaria faberi (Giant Foxtail) | 100 | 82 |
| 200 | 93 | |
| 400 | 97 |
Table 2: Post-Emergence Herbicidal Activity of this compound on Selected Weed Species (21 Days After Treatment)
| Target Weed Species | Growth Stage at Application | Application Rate (g a.i./ha) | Growth Inhibition (%) |
| Echinochloa crus-galli (Barnyardgrass) | 2-3 leaf | 100 | 70 |
| 200 | 85 | ||
| 400 | 95 | ||
| Amaranthus retroflexus (Redroot Pigweed) | 2-4 leaf | 100 | 65 |
| 200 | 80 | ||
| 400 | 92 | ||
| Setaria faberi (Giant Foxtail) | 2-3 leaf | 100 | 75 |
| 200 | 88 | ||
| 400 | 96 |
Experimental Protocols
The following are generalized protocols for assessing the herbicidal efficacy of this compound.
Protocol for Pre-Emergence Herbicidal Efficacy Assay
Objective: To evaluate the ability of this compound to prevent the emergence of weed seedlings when applied to the soil before weed seed germination.
Materials:
-
This compound (analytical grade)
-
Solvent (e.g., acetone or DMSO)
-
Surfactant
-
Pots or trays filled with a standardized soil mix
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Controlled environment growth chamber or greenhouse
-
Spray chamber for uniform application
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions to achieve the desired application rates. The final spray solution should contain a surfactant at a concentration of 0.1-0.5% (v/v).
-
Planting: Fill pots or trays with the soil mix and sow the seeds of the target weed species at a uniform depth.
-
Application: Apply the different concentrations of the test compound uniformly to the soil surface using a spray chamber. Include a negative control (solvent and surfactant only) and a positive control (a commercial pre-emergence herbicide).
-
Incubation: Place the treated pots/trays in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
Data Collection: After a specified period (e.g., 14-21 days), count the number of emerged seedlings in each pot/tray.
-
Analysis: Calculate the percentage of emergence inhibition for each treatment relative to the negative control.
Protocol for Post-Emergence Herbicidal Efficacy Assay
Objective: To evaluate the effect of this compound on emerged and actively growing weeds.
Materials:
-
Same as for the pre-emergence assay
-
Healthy, uniformly grown weed seedlings at a specific growth stage (e.g., 2-4 leaf stage)
Procedure:
-
Plant Preparation: Grow the target weed species in pots or trays until they reach the desired growth stage.
-
Preparation of Test Compound: Prepare spray solutions as described in the pre-emergence protocol.
-
Application: Uniformly spray the weed seedlings with the different concentrations of the test compound. Ensure complete coverage of the foliage. Include negative and positive controls.
-
Incubation: Return the treated plants to the growth chamber or greenhouse.
-
Data Collection: Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as chlorosis, necrosis, and stunting. At the final time point, harvest the above-ground biomass and determine the fresh and dry weights.
-
Analysis: Calculate the percentage of growth inhibition for each treatment relative to the negative control based on biomass reduction.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the evaluation of a candidate herbicidal compound.
Conclusion
While this compound belongs to a class of compounds with known herbicidal activity, further empirical studies are necessary to fully characterize its potential as a herbicide. The protocols and frameworks provided herein offer a structured approach for researchers to initiate such investigations. It is critical to establish the compound's efficacy, mode of action, and crop selectivity through rigorous experimentation.
References
- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound [myskinrecipes.com]
Application Notes and Protocols for Determining the Antifungal Activity of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the in vitro antifungal activity of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing, ensuring reproducibility and comparability of results.[1][2][3][4][5][6]
Introduction
The rising incidence of invasive fungal infections and the emergence of drug-resistant strains necessitate the discovery and development of novel antifungal agents. Benzoxazinone derivatives have shown promise as a class of compounds with potential antifungal properties.[7][8][9][10][11][12][13][14] this compound is a specific derivative that warrants investigation for its antifungal efficacy. This document outlines detailed protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of clinically relevant fungal pathogens.
Data Presentation
The quantitative results from the antifungal susceptibility testing of this compound are summarized in the tables below. These tables facilitate a clear comparison of the compound's activity against various fungal species and in relation to a standard antifungal control.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Yeast Pathogens
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) |
| Candida albicans ATCC 90028 | 8 | 1 |
| Candida glabrata ATCC 90030 | 16 | 16 |
| Candida parapsilosis ATCC 22019 | 4 | 2 |
| Candida krusei ATCC 6258 | 32 | 64 |
| Cryptococcus neoformans ATCC 90112 | 8 | 8 |
Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC & MFC) of this compound against Filamentous Fungi
| Fungal Strain | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Voriconazole MIC (µg/mL) (Control) |
| Aspergillus fumigatus ATCC 204305 | 16 | 32 | 0.5 |
| Aspergillus flavus ATCC 204304 | 16 | >64 | 1 |
| Aspergillus niger ATCC 16404 | 32 | >64 | 2 |
| Trichophyton rubrum ATCC 28188 | 8 | 16 | 0.25 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[1][3][15][16][17][18][19] The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent in a liquid culture medium.[16]
3.1.1. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (see Tables 1 and 2)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Spectrophotometer
-
Humidified incubator
3.1.2. Procedure
-
Preparation of Antifungal Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1280 µg/mL. Prepare a similar stock solution for the control antifungal (e.g., Fluconazole, Voriconazole).
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the antifungal stock solution to the first column of wells, resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, until the tenth column. Discard 100 µL from the tenth column. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Yeasts: Culture yeast strains on SDA at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[20]
-
Filamentous Fungi: Culture filamentous fungi on PDA at 35°C for 5-7 days, or until adequate sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Inoculation and Incubation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). Incubate the plates at 35°C in a humidified chamber. Incubation times vary by organism: 24-48 hours for Candida species, 72 hours for Cryptococcus neoformans, and 48-72 hours for filamentous fungi.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and complete inhibition for other compounds and fungi) compared to the growth control.[2][21][22]
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[23] It is determined as a secondary test after the MIC has been established.[24]
3.2.1. Procedure
-
Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).[25][26][27]
-
Spot-inoculate the aliquots onto SDA or PDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control spots.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9% killing) on the agar plate.[24]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the antifungal activity of this compound.
Caption: Workflow for MIC and MFC determination.
Hypothetical Antifungal Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action for an antifungal agent that disrupts the fungal cell wall integrity pathway, a common target for antifungal drugs.
Caption: Hypothetical inhibition of cell wall synthesis.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. ovid.com [ovid.com]
- 6. fda.gov [fda.gov]
- 7. Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 9. jddtonline.info [jddtonline.info]
- 10. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. znaturforsch.com [znaturforsch.com]
- 14. ejppri.eg.net [ejppri.eg.net]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 23. Minimum fungicidal concentration: Significance and symbolism [wisdomlib.org]
- 24. mdpi.com [mdpi.com]
- 25. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Application of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that serves as a crucial scaffold in the discovery and development of novel agrochemicals. Its derivatives have demonstrated significant potential as herbicides and fungicides, making this chemical class a subject of intensive research in crop protection. This document provides detailed application notes on its use in agrochemical research, protocols for its synthesis and biological evaluation, and an overview of its potential mechanisms of action. While this compound is a key intermediate, specific quantitative biological activity data for this compound is not extensively available in public literature. Therefore, data for closely related and structurally similar derivatives are presented to illustrate the potential agrochemical applications.
Application Notes
This compound and its analogs are primarily investigated for two main agrochemical applications:
-
Herbicidal Activity: Derivatives of the 1,4-benzoxazin-3-one core have been shown to exhibit potent herbicidal effects against a variety of weed species. The mechanism of action for some of these derivatives is believed to involve the inhibition of key plant enzymes, such as protoporphyrinogen IX oxidase (PPO).
-
Fungicidal Activity: Several compounds based on the 1,4-benzoxazin-3-one structure have displayed significant in vitro activity against a range of phytopathogenic fungi. The broad-spectrum fungicidal potential makes them attractive candidates for the development of new crop protection agents.
Due to its versatile chemical structure, this compound is a valuable starting material for the synthesis of compound libraries for high-throughput screening in agrochemical discovery programs.
Data Presentation
As specific agrochemical activity data for this compound is limited, the following tables summarize the biological activities of representative 1,4-benzoxazin-3-one derivatives to demonstrate the potential of this chemical class.
Table 1: Herbicidal Activity of Representative Benzoxazinone Derivatives
| Compound/Derivative | Target Weed Species | Assay Type | Concentration | Observed Effect | Reference |
| 2-Aryl-4H-3,1-benzoxazin-4-one (3a) | Lemna aequinoctialis | Phytotoxicity Assay | 500 µg/mL | 100% inhibition | [1] |
| 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one (3l) | Lemna aequinoctialis | Phytotoxicity Assay | 50 µg/mL | 100% inhibition | [1] |
| Benzoxazinone-Pyrimidinedione Hybrid (7af) | Broadleaf and grass weeds | Post-emergence | 37.5 g a.i./ha | Excellent herbicidal activity | [2] |
Table 2: Antifungal Activity of Representative 1,4-Benzoxazin-3-one Derivatives
| Compound/Derivative | Target Fungi | Assay Type | Concentration | Inhibition (%) | Reference |
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Mycelial Growth Inhibition | 200 mg/L | 100% | [3] |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | Fusarium culmorum, Phythophtora cactorum, Rhizoctonia solani | Mycelial Growth Inhibition | 100 mg/L | 100% | [3] |
| Acylhydrazone Derivative (5L) | Gibberella zeae | Mycelial Growth Inhibition | 50 µg/mL | 76.37% | [4] |
| Acylhydrazone Derivative (5o) | Gibberella zeae | Mycelial Growth Inhibition | 50 µg/mL | 76.14% | [4] |
| Acylhydrazone Derivative (5q) | Pellicularia sasakii | Mycelial Growth Inhibition | 50 µg/mL | 73.32% | [4] |
| Acylhydrazone Derivative (5r) | Phytophthora infestans | Mycelial Growth Inhibition | 50 µg/mL | 82.62% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the N-alkylation of a benzoxazinone precursor.
Materials:
-
2H-1,4-benzoxazin-3(4H)-one
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of 2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 10 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
Materials:
-
This compound
-
Phytopathogenic fungal strains (e.g., Fusarium graminearum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C and, under sterile conditions in a laminar flow hood, add the stock solution of the test compound to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare a control plate with an equivalent amount of DMSO.
-
Pour the PDA mixed with the compound into sterile Petri dishes and allow them to solidify.
-
From a fresh, actively growing culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate (both treatment and control).
-
Incubate the plates at 25-28°C for 3-7 days, or until the mycelium in the control plate has grown to nearly fill the plate.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.
-
Protocol 3: Pre-emergence Herbicidal Activity Assay
Materials:
-
This compound
-
Weed seeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Sandy loam soil
-
Pots or trays
-
Acetone
-
Tween-20
-
Spray chamber
-
Greenhouse or growth chamber
Procedure:
-
Fill pots or trays with sandy loam soil.
-
Sow the seeds of the target weed species at a uniform depth.
-
Prepare a solution of this compound in a small amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to the desired concentrations.
-
Apply the test solution uniformly to the soil surface using a laboratory spray chamber. A control group should be sprayed with the same acetone/water/surfactant solution without the test compound.
-
Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Water the pots as needed to maintain soil moisture.
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged and surviving seedlings and by visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
Protocol 4: Post-emergence Herbicidal Activity Assay
Materials:
-
Same as Protocol 3.
Procedure:
-
Sow weed seeds in pots or trays and grow them in a greenhouse or growth chamber until they reach the 2-3 leaf stage.
-
Prepare the test solutions of this compound as described in Protocol 3.
-
Apply the test solution uniformly to the foliage of the weed seedlings using a laboratory spray chamber.
-
Return the pots to the greenhouse or growth chamber.
-
After 14-21 days, assess the herbicidal effect by visually rating the injury to the plants (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 to 100.
Visualizations
Logical Workflow for Synthesis and Screening
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] New herbicide models from benzoxazinones: aromatic ring functionalization effects. | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Medicinal Chemistry of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a methyl group at the 4-position (N-methylation) can significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives, making 4-Methyl-2H-1,4-benzoxazin-3(4H)-one a key target for the development of novel therapeutic agents. These compounds have shown considerable potential as antifungal, anti-inflammatory, and anticancer agents. This document provides detailed protocols for the synthesis of the core scaffold and its N-methylated derivatives, along with a summary of their biological activities and insights into their mechanisms of action.
Synthetic Protocols
The synthesis of this compound derivatives is typically achieved in a two-step process: first, the synthesis of the parent 2H-1,4-benzoxazin-3(4H)-one ring system, followed by N-methylation.
Protocol 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one
This protocol outlines the synthesis of the core benzoxazinone scaffold from 2-aminophenol and chloroacetyl chloride.
Materials:
-
2-aminophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Benzyl triethylammonium chloride (TEBA)
-
Magnetic stirrer
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
To a 100 mL reaction flask equipped with a magnetic stir bar, add 2-aminophenol (3 g, 30 mmol), benzyl triethylammonium chloride (TEBA, 6.27 g, 30 mmol), and dichloromethane (20 mL).
-
Stir the mixture for 10 minutes at room temperature.
-
Add sodium bicarbonate (9.18 g, 108 mmol) in portions to the mixture.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride (3.66 g, 32.4 mmol) dropwise via a syringe over a period of 15 minutes, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Set up the apparatus for reflux and heat the mixture at 40°C for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2H-1,4-benzoxazin-3(4H)-one.
Caption: Synthetic workflow for 2H-1,4-benzoxazin-3(4H)-one.
Protocol 2: N-Methylation of 2H-1,4-benzoxazin-3(4H)-one
This protocol describes the methylation of the nitrogen atom at the 4-position of the benzoxazinone ring.
Materials:
-
2H-1,4-benzoxazin-3(4H)-one
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Magnetic stirrer
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2H-1,4-benzoxazin-3(4H)-one (1 mmol) in acetone or DMF (10 mL).
-
Add anhydrous potassium carbonate (2 mmol).
-
To this suspension, add methyl iodide (1.5 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Caption: N-methylation of the benzoxazinone core.
Biological Activities and Quantitative Data
Derivatives of this compound have been evaluated for various biological activities. The following tables summarize some of the reported quantitative data.
Antifungal Activity
A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have been synthesized and evaluated for their in vitro antifungal activities.[1]
| Compound | Target Fungi | EC₅₀ (µg/mL)[1][2][3] |
| 5l | Gibberella zeae | 20.06 |
| 5o | Gibberella zeae | 23.17 |
| 5q | Pellicularia sasakii | 26.66 |
| 5r | Phytophthora infestans | 15.37 |
| 5p | Capsicum wilt | 26.76 |
| Hymexazol (Control) | Gibberella zeae | 40.51 |
| Hymexazol (Control) | Pellicularia sasakii | 32.77 |
| Hymexazol (Control) | Phytophthora infestans | 18.35 |
| Carbendazim (Control) | Phytophthora infestans | 34.41 |
Anticancer Activity
Various 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated cytotoxic effects against several cancer cell lines.[4]
| Compound | Cell Line | IC₅₀ (µM)[4] |
| c5 | Huh-7 (Liver Cancer) | 28.48 |
| c14 | Huh-7 (Liver Cancer) | 32.60 |
| c16 | Huh-7 (Liver Cancer) | 31.87 |
| c18 | Huh-7 (Liver Cancer) | 19.05 |
| 3c | A549 (Lung Cancer) | 3.29 |
| 12g | EGFR inhibition | 0.46 |
Note: The specific substitution patterns for each compound are detailed in the cited literature.
Signaling Pathways
Anti-inflammatory Mechanism: Nrf2-HO-1 Pathway
Several 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway in microglial cells. This pathway is a key regulator of the cellular antioxidant response.
References
- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
"in vitro assays for evaluating the anti-inflammatory properties of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one"
Application Notes: Evaluating the Anti-inflammatory Properties of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in numerous chronic diseases. The search for novel anti-inflammatory agents is a cornerstone of drug discovery. The 2H-1,4-benzoxazin-3(4H)-one scaffold is recognized for its wide range of biological activities, including anti-inflammatory potential.[1][2] This document provides a comprehensive set of in vitro protocols to assess the anti-inflammatory properties of a specific derivative, this compound.
The described assays utilize the well-established lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, as a model for an acute inflammatory response.[3] Macrophages are central to the inflammatory process, and their stimulation by LPS, a component of Gram-negative bacteria, triggers the production of key pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][4]
These protocols will enable researchers to quantify the inhibitory effects of this compound on these markers and to investigate its mechanism of action by examining its influence on the pivotal NF-κB and MAPK signaling pathways, which regulate the expression of inflammatory mediators.[5][6]
Experimental Workflow
The overall process for evaluating the anti-inflammatory properties of the test compound involves a series of sequential assays. The workflow begins with determining the compound's cytotoxicity to establish a safe concentration range for subsequent experiments. This is followed by quantifying its effect on various inflammatory mediators and finally investigating the underlying molecular signaling pathways.
References
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for the Quantification of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one in Soil
For: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed guide for the analytical quantification of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one in soil matrices. This compound belongs to the benzoxazinoid class of compounds, which are of significant interest in agricultural and pharmaceutical research due to their potential herbicidal, anti-inflammatory, and antimicrobial properties. Accurate quantification in environmental samples such as soil is crucial for understanding its fate, transport, and potential ecological impact.
It is important to note that while the analytical methods detailed below are based on established protocols for structurally similar benzoxazinoids, such as 6-methoxy-2-benzoxazolinone (MBOA), specific validation for this compound is recommended to ensure data accuracy and reliability. The chemical structure of this compound (C9H9NO2) is distinct from the more commonly studied MBOA (C8H7NO3).[1][2]
Analytical Method Overview
The quantification of this compound in soil typically involves a multi-step process including sample preparation, solvent extraction, extract cleanup, and instrumental analysis by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This approach offers high sensitivity and selectivity, which are essential for analyzing complex soil matrices.
Quantitative Data Summary
Due to the limited availability of specific validation data for this compound, the following table summarizes typical performance data for the analysis of the related benzoxazinoid, MBOA, in soil. These values can serve as a benchmark for the development and validation of a method for this compound.
| Parameter | Method | Reported Value | Reference |
| Recovery | HPLC-MS/MS | 73% for BOA (a related benzoxazolinone) | [3] |
| Limit of Detection (LOD) | LC-MS/MS | 0.04 - 2.77 µg/kg (for a range of organic micropollutants) | |
| Limit of Quantification (LOQ) | LC-MS/MS | 0.15 - 0.75 ng/g (for various mycotoxins in soil) | |
| **Linearity (R²) ** | LC-MS/MS | >0.99 (for a range of pesticides in soil) | [4] |
Note: BOA (benzoxazolin-2-one) is a parent compound to MBOA. The recovery data is for BOA, which is structurally similar. The LOD and LOQ values are for other organic molecules in soil and are provided as a general reference for what can be achieved with modern analytical instrumentation.
Experimental Protocols
Proper sample collection and preparation are critical to obtaining accurate and reproducible results.
-
Sampling: Collect soil samples from the desired depth using a clean soil auger or corer. Composite multiple sub-samples from a defined area to ensure representativeness.
-
Storage: Transport samples to the laboratory in cooled containers and store them at -20°C prior to analysis to minimize degradation of the target analyte.
-
Drying and Sieving: Before extraction, air-dry the soil samples at ambient temperature or in a forced-air oven at a temperature not exceeding 40°C to avoid thermal degradation. Once dried, gently disaggregate the soil using a mortar and pestle and sieve it through a 2 mm mesh to remove stones and large debris.
This protocol describes a solid-liquid extraction procedure.
-
Materials:
-
Sieved soil sample
-
Extraction solvent: Acetonitrile/water (80:20, v/v) with 0.1% formic acid
-
50 mL polypropylene centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
-
Procedure:
-
Weigh 10 g of the dried and sieved soil into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent to the tube.
-
Cap the tube tightly and shake vigorously on a mechanical shaker for 30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the supernatant.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-5) on the soil pellet with another 20 mL of the extraction solvent.
-
Combine the two supernatant extracts.
-
The combined extract is now ready for cleanup.
-
Cleanup is necessary to remove interfering matrix components that can affect the accuracy of the LC-MS/MS analysis.
-
Materials:
-
Combined soil extract
-
SPE cartridges (e.g., Oasis HLB, 3 cc, 60 mg)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen evaporator
-
-
Procedure:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Dilute the combined soil extract with deionized water to a final acetonitrile concentration of <10%.
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the target analyte from the cartridge with 4 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer. For its molecular formula C9H9NO2 (MW: 163.17 g/mol ), the precursor ion would likely be [M+H]+ at m/z 164.1. Product ions would need to be determined experimentally.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound in soil.
Caption: Logical relationship of the analytical steps for soil analysis.
References
Application Notes and Protocols for Drug Design Using the 4-Methyl-2H-1,4-benzoxazin-3(4H)-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 4-Methyl-2H-1,4-benzoxazin-3(4H)-one core structure and its broader benzoxazinone class represent a versatile scaffold in medicinal chemistry. Derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this scaffold a promising starting point for the design and development of novel therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols to guide researchers in utilizing this privileged scaffold for drug design.
Biological Activities and Quantitative Data
Derivatives of the 1,4-benzoxazin-3-one scaffold have been synthesized and evaluated for various biological activities. The following tables summarize key quantitative data for some of these derivatives, showcasing their potential in different therapeutic areas.
Anticancer Activity
The anticancer potential of benzoxazinone derivatives has been demonstrated against a variety of cancer cell lines. The PI3K/Akt/mTOR signaling pathway, crucial for cell growth and survival, has been identified as a key target for some of these compounds.[3]
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| 8d-1 | HeLa | - | PI3Kα (IC50 = 0.63 nM) | [3] |
| 14f | PC-3 | 9.71 | - | [4] |
| NHDF | 7.84 | - | [4] | |
| MDA-MB-231 | 12.9 | - | [4] | |
| MIA PaCa-2 | 9.58 | - | [4] | |
| U-87 MG | 16.2 | - | [4] | |
| Derivative 7 | HepG2, MCF-7, HCT-29 | < 10 | - | [5] |
| Derivative 15 | HepG2, MCF-7, HCT-29 | < 10 | Topoisomerase II, CDK1 | [5] |
Anti-inflammatory Activity
Several 2H-1,4-benzoxazin-3(4H)-one derivatives have shown significant anti-inflammatory effects. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.[6][7][8]
| Compound ID | Assay | IC50 (µM) | Target(s) | Reference |
| 3e | COX-2 Inhibition | 0.57 | COX-2 | [9][10] |
| 3f | COX-2 Inhibition | 0.61 | COX-2 | [9][10] |
| 3r | COX-2 Inhibition | 0.72 | COX-2 | [9][10] |
| 3s | COX-2 Inhibition | 0.68 | COX-2 | [9][10] |
| e2 | LPS-induced NO production in BV-2 cells | - | Nrf2-HO-1 pathway | [6][7] |
| e16 | LPS-induced NO production in BV-2 cells | - | Nrf2-HO-1 pathway | [6][7] |
| e20 | LPS-induced NO production in BV-2 cells | - | Nrf2-HO-1 pathway | [6][7] |
Antimicrobial Activity
The 1,4-benzoxazin-3-one scaffold has been utilized to develop potent antimicrobial agents.[11][12] Synthetic derivatives have shown promising activity against a range of bacteria and fungi, with some exhibiting low minimum inhibitory concentrations (MIC).[13]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Various Derivatives | Candida albicans | as low as 6.25 | [1] |
| Staphylococcus aureus | as low as 16 | [1] | |
| Escherichia coli | as low as 16 | [1] | |
| 1a, 1b, 1c, 1e, 1h | Gram-positive & Gram-negative bacteria, Fungi | 31.25 - 62.5 | [13] |
| 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2l | Gram-positive & Gram-negative bacteria, Fungi | 31.25 - 62.5 | [13] |
| Compound 9, 10 | Candida albicans | - (Exhibited best activity) | [14][15] |
Signaling Pathways and Mechanisms of Action
PI3K/Akt/mTOR Signaling Pathway in Cancer
Several 4-phenyl-2H-benzo[b][11][16]oxazin-3(4H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR, key components of a critical signaling pathway for cancer cell proliferation and survival. Inhibition of this pathway leads to the suppression of tumor growth.
Caption: PI3K/Akt/mTOR pathway inhibition by benzoxazinone derivatives.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of some benzoxazinone derivatives are attributed to their ability to modulate the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[17][18] Inhibition of this pathway can reduce the production of inflammatory cytokines.
Caption: NF-κB pathway modulation by benzoxazinone derivatives.
Experimental Protocols
Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines
This protocol describes a general method for the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, which have shown promising anticancer activity.[4]
Caption: Synthetic workflow for 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.
Step 1: Synthesis of 2-(2-Nitrophenoxy)acetophenone Derivatives
-
To a solution of a substituted 2-nitrophenol in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3).
-
Add the appropriate 2-bromoacetophenone derivative to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by chromatography to obtain the desired nitro compound.
Step 2: Synthesis of 1,4-Benzoxazine Intermediates
-
Dissolve the nitro compound from Step 1 in a suitable solvent (e.g., methanol).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for several hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude 1,4-benzoxazine intermediate, which can be purified by chromatography.[4]
Step 3: N-Arylation to form 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines
-
In a reaction vessel, combine the 1,4-benzoxazine intermediate from Step 2, a substituted bromobenzene, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., toluene).
-
Degas the mixture and heat it under an inert atmosphere (e.g., argon) at an elevated temperature (e.g., 110 °C) for several hours.
-
After completion of the reaction (monitored by TLC), cool the mixture, filter it, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the final 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivative.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of benzoxazinone derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells containing the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Protocol for In Vitro Anti-inflammatory Activity (LPS-induced Cytokine Production in Macrophages)
This protocol is for assessing the anti-inflammatory potential of test compounds by measuring their effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[3][16][19]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[20]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.[20]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[20]
-
Supernatant Collection: Collect the cell-free supernatants.[20]
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an ELISA kit according to the manufacturer's instructions.[20]
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect of the compounds.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the benzoxazinone derivatives against various microorganisms.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
These notes and protocols provide a foundation for researchers to explore the potential of the this compound scaffold in drug discovery. The versatility of this core structure, combined with the detailed methodologies provided, should facilitate the design and synthesis of new, potent, and selective therapeutic agents.
References
- 1. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial and anti-inflammatory activity of some new benzoxazinone and quinazolinone candidates [jstage.jst.go.jp]
- 6. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of some new 4-hydroxy-2H- 1,4-benzoxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of the Antimicrobial Effects of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the antimicrobial properties of the compound 4-Methyl-2H-1,4-benzoxazin-3(4H)-one. The protocols outlined below detail methods for determining its efficacy against a panel of relevant microorganisms, assessing its safety profile through cytotoxicity assays, and investigating its potential mechanisms of action.
Overview of Experimental Workflow
The evaluation of this compound as a potential antimicrobial agent follows a logical progression from initial efficacy testing to more detailed mechanistic studies. The overall workflow is depicted in the diagram below.
Caption: Experimental workflow for antimicrobial evaluation.
Experimental Protocols
Antimicrobial Susceptibility Testing
The initial phase of evaluation focuses on determining the potency of this compound against a range of microorganisms. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[1][2][3][4]
Protocol 2.1.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Materials:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. A series of two-fold dilutions of the compound are then prepared in the appropriate broth (CAMHB or RPMI-1640) in the wells of a 96-well plate.
-
Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.[1][2]
Protocol 2.1.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial inoculum.[5][6][7]
Materials:
-
Results from the MIC assay
-
Nutrient agar plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)
-
Sterile saline solution
Procedure:
-
Sub-culturing: Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.[5][6]
Cytotoxicity Assay
It is crucial to assess the potential toxicity of the compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][9]
Protocol 2.2.1: MTT Assay for Cytotoxicity
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 (the concentration that causes 50% cytotoxicity) is then determined.
Mechanism of Action Studies
Understanding how an antimicrobial agent works is critical for its development. The following protocols investigate two common antimicrobial mechanisms: cell membrane disruption and the induction of oxidative stress.
Protocol 2.3.1: Cell Membrane Permeability Assay
This assay uses a fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes.[10][11][12]
Materials:
-
Bacterial or fungal suspension
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the microbial cells and resuspend them in PBS.
-
Compound Treatment: Treat the cells with this compound at its MIC and supra-MIC concentrations. Include untreated cells as a negative control and a known membrane-disrupting agent as a positive control.
-
PI Staining: Add PI to the cell suspensions and incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.[10][11]
Protocol 2.3.2: Reactive Oxygen Species (ROS) Generation Assay
This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.[13][14][15][16]
Materials:
-
Bacterial or fungal suspension
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
Procedure:
-
Cell Loading: Incubate the microbial cells with DCFH-DA.
-
Compound Treatment: Treat the DCFH-DA-loaded cells with this compound.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the level of intracellular ROS.
Data Presentation
Quantitative data from the experimental protocols should be summarized in the following tables for clear interpretation and comparison.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Ciprofloxacin | |||
| Escherichia coli | Ciprofloxacin | |||
| Pseudomonas aeruginosa | Ciprofloxacin | |||
| Candida albicans | Fluconazole | |||
| Aspergillus fumigatus | Fluconazole |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) after 24h | CC50 (µM) after 48h | Positive Control (Doxorubicin) CC50 (µM) |
| HEK293 | |||
| HepG2 |
Visualization of Potential Mechanisms
The following diagram illustrates potential antimicrobial mechanisms of action that can be investigated for this compound. The benzoxazinone backbone is a known scaffold for designing new antimicrobial compounds.[17] Derivatives of 1,4-benzoxazin-3-one have shown potent activity against pathogenic fungi and bacteria.[17]
Caption: Potential antimicrobial mechanisms of action.
References
- 1. protocols.io [protocols.io]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. microchemlab.com [microchemlab.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. bioquochem.com [bioquochem.com]
- 17. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the high-throughput screening (HTS) of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one derivatives to identify and characterize novel bioactive compounds. Given the diverse biological activities associated with the broader benzoxazinone class of molecules, including anticancer, anti-inflammatory, and antimicrobial effects, the following protocols are designed to be adaptable for various therapeutic targets.[1][2]
Introduction to this compound Derivatives
The this compound core structure represents a versatile scaffold for the development of novel therapeutic agents. Derivatives of the parent molecule can be synthesized to explore a wide chemical space and optimize for specific biological activities. High-throughput screening is an essential tool for rapidly evaluating large libraries of these derivatives to identify "hit" compounds with desired biological effects, which can then be advanced into lead optimization programs.[2]
Application 1: Anticancer Activity Screening
A primary application for screening this class of compounds is the identification of novel anticancer agents. The protocols below are designed to identify compounds that inhibit cancer cell proliferation and induce apoptosis.
Primary High-Throughput Screen: Cell Viability Assay
This initial screen aims to identify compounds that reduce the viability of cancer cells. A robust and cost-effective method is the resazurin reduction assay, which measures the metabolic activity of living cells.
Experimental Protocol: Resazurin-Based Cell Viability Assay
-
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
384-well, clear-bottom, black-walled microplates.
-
Compound library of this compound derivatives dissolved in DMSO.
-
Resazurin sodium salt solution (0.1 mg/mL in PBS).
-
Positive control (e.g., Staurosporine).
-
Negative control (DMSO).
-
Automated liquid handling system.
-
Plate reader with fluorescence detection capabilities (Ex/Em: ~560/590 nm).
-
-
Procedure:
-
Cell Seeding: Prepare a cell suspension of the desired cancer cell line at a predetermined optimal density. Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Addition: Prepare compound plates by diluting the library derivatives to a final screening concentration (e.g., 10 µM) in cell culture medium. Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the respective wells of the cell plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Readout: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound-treated well relative to the negative control (DMSO-treated) wells.
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., <50% viability).
-
Secondary Screen: Apoptosis Assay
This secondary screen is designed to confirm whether the "hits" from the primary screen induce apoptosis, a form of programmed cell death. A common method is to measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Materials and Reagents:
-
Cancer cell line and culture medium.
-
384-well, white-walled, clear-bottom microplates.
-
Validated "hit" compounds from the primary screen.
-
Caspase-Glo® 3/7 Assay System.
-
Positive control (e.g., Staurosporine).
-
Negative control (DMSO).
-
Automated liquid handling system.
-
Plate reader with luminescence detection capabilities.
-
-
Procedure:
-
Cell Seeding and Compound Addition: Follow the same procedure as the primary cell viability screen.
-
Assay Readout: After the incubation period, add 50 µL of the Caspase-Glo® 3/7 reagent to each well. Incubate at room temperature for 1 hour. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold-change in caspase activity for each compound-treated well relative to the negative control.
-
Confirm "hits" as compounds that significantly increase caspase 3/7 activity.
-
Data Presentation: Summary of Anticancer Screening Data
| Compound ID | Primary Screen (% Viability) | Secondary Screen (Fold-change in Caspase 3/7 Activity) |
| Derivative 1 | 45.2 | 3.8 |
| Derivative 2 | 89.7 | 1.1 |
| Derivative 3 | 33.1 | 5.2 |
| Staurosporine | 10.5 | 8.9 |
Application 2: Kinase Inhibitor Screening
Benzoxazinone derivatives have been identified as potential kinase inhibitors. The following protocols outline a strategy for screening compound libraries against a specific kinase target.
Primary High-Throughput Screen: Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. A common method detects the amount of ADP produced in the kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Materials and Reagents:
-
Purified kinase of interest and its specific substrate.
-
Kinase reaction buffer.
-
ATP.
-
384-well, low-volume, white microplates.
-
Compound library of this compound derivatives in DMSO.
-
ADP-Glo™ Kinase Assay kit.
-
Positive control (a known inhibitor of the target kinase).
-
Negative control (DMSO).
-
Automated liquid handling system.
-
Plate reader with luminescence detection.
-
-
Procedure:
-
Kinase Reaction: In the microplate wells, combine the kinase, its substrate, and the test compound or control in the kinase reaction buffer. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Assay Readout: Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound.
-
Identify "hits" as compounds that inhibit kinase activity above a certain threshold (e.g., >50% inhibition).
-
Data Presentation: Summary of Kinase Inhibition Data
| Compound ID | Kinase Inhibition (%) at 10 µM |
| Derivative 4 | 78.3 |
| Derivative 5 | 12.5 |
| Derivative 6 | 92.1 |
| Known Inhibitor | 98.6 |
Visualizations
Caption: High-throughput screening workflow for identifying anticancer compounds.
Caption: Mechanism of kinase inhibition by a derivative compound.
References
Application Notes and Protocols: Formulation of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one for Agricultural Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinoid family. Benzoxazinoids are a class of naturally occurring secondary metabolites found in various plant species, including important crops like wheat, maize, and rye. These compounds are known to play a significant role in plant defense against herbivores and pathogens.[1][2] this compound, in particular, has garnered interest for its potential as a natural herbicide and fungicide in sustainable agriculture.[3][4] Its mode of action is believed to be linked to the electrophilic nature of the benzoxazinone ring system, which can interact with and disrupt essential biological macromolecules in target organisms.[1]
These application notes provide a comprehensive overview of a proposed water-dispersible granule (WDG) formulation of this compound for agricultural applications. Detailed protocols for formulation preparation, stability testing, and bio-efficacy evaluation are presented to guide researchers in the development and assessment of this promising natural agrochemical.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the active ingredient is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 163.17 g/mol | --INVALID-LINK-- |
| Appearance | Brown powder | --INVALID-LINK-- |
| Melting Point | 53-59 °C | --INVALID-LINK-- |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and DMF. | --INVALID-LINK-- |
Proposed Formulation: 75% Water-Dispersible Granule (WDG)
Water-dispersible granules are a solid, dust-free formulation type that readily disintegrates and disperses in water to form a stable suspension for spray application.[5][6] This formulation is advantageous for compounds with low water solubility, like this compound.
Table of Formulation Composition:
| Component | Function | Percentage (w/w) |
| This compound (98% purity) | Active Ingredient | 76.5 |
| Lignosulfonate, sodium salt | Dispersing Agent | 8.0 |
| Sodium N-methyl-N-oleoyl taurate | Wetting Agent | 2.5 |
| Kaolin | Carrier/Filler | 12.0 |
| Polyvinylpyrrolidone (PVP) | Binder | 1.0 |
Experimental Protocols
Protocol 1: Preparation of 75% WDG Formulation
This protocol outlines the laboratory-scale preparation of a 75% WDG formulation of this compound using the wet granulation method.
Materials:
-
This compound (active ingredient, 98% purity)
-
Lignosulfonate, sodium salt (dispersing agent)
-
Sodium N-methyl-N-oleoyl taurate (wetting agent)
-
Kaolin (carrier)
-
Polyvinylpyrrolidone (PVP) (binder)
-
Deionized water
-
Mortar and pestle or a laboratory-scale mill
-
Extruder with a 1.0 mm screen
-
Fluid bed dryer or a drying oven
-
Sieves (e.g., 10 and 40 mesh)
Procedure:
-
Pre-milling: The active ingredient, dispersing agent, wetting agent, and carrier are accurately weighed and blended together. The mixture is then milled to a fine powder (particle size < 40 µm) to ensure homogeneity.
-
Granulation: The powdered mixture is transferred to a granulator. A 10% (w/v) aqueous solution of the binder (PVP) is slowly added to the powder while mixing until a dough-like consistency is achieved.
-
Extrusion: The wet mass is then passed through an extruder fitted with a 1.0 mm screen to form noodle-like extrudates.
-
Drying: The extrudates are dried in a fluid bed dryer or a conventional oven at 50-60°C until the moisture content is below 2%.
-
Sieving: The dried granules are gently broken up and sieved to obtain the desired granule size fraction (e.g., passing through a 10-mesh sieve and retained on a 40-mesh sieve).
References
- 1. Transcriptional response of a target plant to benzoxazinoid and diterpene allelochemicals highlights commonalities in detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Water dispersible granule (WDG) | Croda Agriculture [crodaagriculture.com]
- 5. WP and WDG additives [agro-solutions.levaco.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
Welcome to the technical support center for the synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the 2H-1,4-benzoxazin-3(4H)-one core, followed by the N-methylation of the nitrogen at the 4-position.
Caption: General two-step synthesis workflow for this compound.
Step 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one
This initial step involves the cyclization of 2-aminophenol with chloroacetyl chloride.
Experimental Protocol
A mixture of 2-aminophenol and a base (e.g., anhydrous potassium carbonate) is prepared in a suitable dry solvent such as acetone. Chloroacetyl chloride is then added dropwise to the reaction mixture, typically at a reduced temperature (0-5°C) to control the exothermic reaction.[1] After the addition is complete, the reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). The product is then isolated by filtration and can be purified by recrystallization.
Troubleshooting Guide: Step 1
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction. | - Ensure dropwise addition of chloroacetyl chloride at low temperature to prevent degradation. - Monitor the reaction progress using TLC until the starting material is consumed. |
| Inactive reagents. | - Use freshly distilled chloroacetyl chloride. - Ensure the 2-aminophenol is pure and dry. | |
| Formation of Multiple Products | Side reactions due to excess heat. | - Maintain a low temperature during the addition of chloroacetyl chloride. |
| Impure starting materials. | - Use purified 2-aminophenol and chloroacetyl chloride. | |
| Difficult Product Isolation | Product is soluble in the reaction solvent. | - If the product does not precipitate upon completion, try adding a non-polar solvent to induce precipitation. - Concentrate the reaction mixture under reduced pressure and then attempt precipitation. |
Frequently Asked Questions (FAQs): Step 1
Q1: What is the role of the base in this reaction?
A1: The base, typically potassium carbonate, is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between the hydroxyl group of 2-aminophenol and chloroacetyl chloride. This prevents the protonation of the amino group, allowing it to act as a nucleophile in the subsequent cyclization step.
Q2: Can other solvents be used for this reaction?
A2: While acetone is commonly used, other polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) can also be employed. The choice of solvent can influence the reaction rate and the solubility of the starting materials and product.
Step 2: N-Methylation of 2H-1,4-benzoxazin-3(4H)-one
This step introduces the methyl group onto the nitrogen atom of the benzoxazinone ring.
Experimental Protocol
To a solution of 2H-1,4-benzoxazin-3(4H)-one in a polar aprotic solvent like dimethylformamide (DMF) or acetone, a base such as potassium carbonate (K₂CO₃) is added. A methylating agent, commonly methyl iodide (CH₃I), is then added, and the reaction mixture is stirred, often with heating, until the reaction is complete as monitored by TLC. The product is typically isolated by extraction and purified by column chromatography or recrystallization.
Optimization of Reaction Conditions: N-Methylation
The yield of this compound is highly dependent on the choice of base, solvent, and methylating agent. The following table summarizes the impact of these parameters.
| Parameter | Options | Effect on Yield and Selectivity |
| Base | K₂CO₃, NaH, Cs₂CO₃ | Stronger bases like NaH can lead to higher yields but may also promote side reactions if not used carefully. K₂CO₃ is a milder and often effective choice. |
| Solvent | DMF, Acetone, THF | Polar aprotic solvents like DMF are generally preferred as they effectively dissolve the benzoxazinone and the base, facilitating the reaction. |
| Methylating Agent | Methyl iodide, Dimethyl sulfate | Methyl iodide is a highly effective methylating agent.[2] Dimethyl sulfate is another potent option but is more toxic. |
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Start -> Q1; Q1 -> A1_No -> Sol1; Q1 -> A1_No -> Sol2; Q1 -> A1_Yes -> Q2; Q2 -> A2_Yes -> Sol3; Q2 -> A2_Yes -> Sol4; Q2 -> A2_No -> Sol5; }
Caption: Troubleshooting workflow for low yield in the N-methylation step.
Troubleshooting Guide: Step 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Methylated Product | Incomplete deprotonation of the amide nitrogen. | - Use a stronger base (e.g., NaH) or a higher equivalent of the current base. - Ensure the base is anhydrous. |
| Inactive methylating agent. | - Use fresh, high-purity methyl iodide. | |
| Suboptimal reaction temperature. | - Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Formation of O-Methylated Byproduct | The phenoxide intermediate is more reactive than the amide anion under certain conditions. | - Use a less polar solvent to favor N-alkylation. - Employ a milder base which can selectively deprotonate the amide nitrogen. |
| Product Degradation | The product may be unstable under harsh basic conditions or high temperatures. | - Use a milder base and the lowest effective temperature. - Minimize the reaction time once the starting material is consumed. |
| Difficult Purification | Similar polarity of the product and unreacted starting material or byproducts. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs): Step 2
Q1: How can I avoid the formation of the O-methylated byproduct?
A1: The competition between N- and O-alkylation is a common challenge. To favor N-methylation, it is generally recommended to use a polar aprotic solvent like DMF and a moderately strong base like potassium carbonate. Stronger bases in more polar solvents might increase the proportion of the O-alkylated product.
Q2: What is the best way to monitor the progress of the N-methylation reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting material, the N-methylated product, and any potential byproducts.
Q3: Are there any safety precautions I should take when using methyl iodide?
A3: Yes, methyl iodide is a hazardous substance and should be handled with appropriate safety measures in a well-ventilated fume hood. It is a suspected carcinogen and is toxic.[2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
This technical support guide provides a foundation for optimizing the synthesis of this compound. For further details on specific reaction conditions and advanced troubleshooting, consulting the primary literature is recommended.
References
"common impurities in the synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the synthesis and purification of this compound.
Q1: My reaction seems incomplete, and I observe the presence of the starting material, 2H-1,4-benzoxazin-3(4H)-one, in my crude product. What could be the reason?
A1: Incomplete consumption of the starting material is a common issue in the N-methylation of 2H-1,4-benzoxazin-3(4H)-one. Several factors could contribute to this:
-
Insufficient Base: The reaction requires a strong base to deprotonate the nitrogen atom of the lactam, making it nucleophilic enough to react with the methylating agent. Ensure you are using a sufficiently strong and dry base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an appropriate stoichiometric amount (typically 1.1 to 1.5 equivalents).
-
Inactive Methylating Agent: The methylating agent, commonly methyl iodide (CH₃I), can degrade over time, especially if exposed to light or moisture. Use a fresh or properly stored bottle of the reagent.
-
Low Reaction Temperature or Short Reaction Time: The N-methylation may require elevated temperatures and sufficient time to proceed to completion. Ensure the reaction is conducted at the recommended temperature and for the specified duration as per the protocol. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Poor Solubility: The starting material or the base might not be fully soluble in the chosen solvent at the reaction temperature, leading to a heterogeneous reaction mixture and slower reaction rates. Ensure adequate stirring and consider using a co-solvent if solubility is an issue.
Q2: I am observing an unexpected polar impurity in my LC-MS analysis. What could be its origin?
A2: A polar impurity could be a salt byproduct or a result of a side reaction.
-
Salt Byproducts: The reaction of the base with the methylating agent and the deprotonated starting material generates salts (e.g., sodium iodide if using NaH and CH₃I). These are typically removed during the aqueous work-up. If your work-up procedure is not efficient, these salts may persist. Ensure thorough washing with water.
-
Ring-Opening: Under strongly basic conditions, the lactam ring of the benzoxazinone is susceptible to hydrolysis or cleavage, leading to the formation of N-(2-hydroxyphenyl)-N-methylacetamide. This ring-opened product is more polar than the desired product. To mitigate this, avoid excessively harsh basic conditions or prolonged reaction times at high temperatures.
Q3: My final product shows a brownish or yellowish tint, even after purification. What is the likely cause?
A3: Discoloration often arises from impurities formed due to the degradation of reagents or side reactions.
-
Degradation of Methyl Iodide: Methyl iodide can decompose to form iodine (I₂), which is colored.[1][2] Storing methyl iodide over a piece of copper wire can help to scavenge any free iodine.
-
Oxidation of Phenolic Precursors: If the synthesis of the precursor, 2H-1,4-benzoxazin-3(4H)-one, from 2-aminophenol was not complete or if residual 2-aminophenol is present, it can oxidize to form colored impurities.
-
Solvent Impurities: Ensure the use of high-purity, dry solvents, as impurities in the solvent can lead to colored byproducts.
Q4: The yield of my synthesis is consistently low. What are the potential reasons?
A4: Low yields can be attributed to several factors throughout the synthetic process:
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Suboptimal Reaction Conditions: As mentioned for incomplete reactions, factors like insufficient base, inactive reagents, or inadequate temperature and time can significantly lower the yield.
-
Side Reactions: The formation of byproducts such as the ring-opened product will consume the starting material and reduce the yield of the desired product.
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Losses during Work-up and Purification: Ensure that the extraction and purification steps are optimized to minimize product loss. This includes selecting the appropriate solvents for extraction and chromatography.
Summary of Potential Impurities
The following table summarizes the common impurities that may be encountered during the synthesis of this compound.
| Impurity Name | Chemical Structure | Likely Source | Recommended Analytical Method |
| 2H-1,4-benzoxazin-3(4H)-one | Unreacted starting material | HPLC, LC-MS, ¹H NMR | |
| 2-Aminophenol | Unreacted starting material from the precursor synthesis | HPLC, LC-MS | |
| Chloroacetyl chloride | Unreacted reagent from the precursor synthesis | GC-MS (as a derivative) | |
| N-(2-hydroxyphenyl)-N-methylacetamide | Ring-opening of the benzoxazinone ring | HPLC, LC-MS, ¹H NMR | |
| Iodine (I₂) | Decomposition of methyl iodide | Visual, UV-Vis | |
| Sodium Iodide (NaI) | Byproduct of the methylation reaction | Ion Chromatography, ICP-MS |
Experimental Protocols
Synthesis of 2H-1,4-benzoxazin-3(4H)-one (Precursor)
This protocol describes a common method for the synthesis of the precursor molecule.
Materials:
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2-Aminophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
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Dichloromethane (DCM)
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Sodium sulfate (Na₂SO₄)
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Ethanol
Procedure:
-
Dissolve 2-aminophenol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of chloroacetyl chloride in DCM to the cooled solution of 2-aminophenol dropwise over a period of 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Recrystallize the crude product from ethanol to yield pure 2H-1,4-benzoxazin-3(4H)-one.
Synthesis of this compound
This protocol outlines the N-methylation of the precursor.
Materials:
-
2H-1,4-benzoxazin-3(4H)-one
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Water
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Brine
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Sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 2H-1,4-benzoxazin-3(4H)-one (1.0 equivalent) in anhydrous DMF to the NaH suspension.
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Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
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Slowly add methyl iodide (1.5 equivalents) to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Impurity Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing common impurities during the synthesis of this compound.
Caption: Troubleshooting workflow for common impurities.
References
"purification challenges of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one and solutions"
Welcome to the technical support center for the purification of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Based on common synthetic routes, such as the reaction of a substituted o-aminophenol with an α-haloacetyl halide followed by intramolecular cyclization, or the palladium-catalyzed reaction of an o-halophenol with N-methyl-2-chloroacetamide, the following impurities are frequently observed:
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Unreacted Starting Materials: o-aminophenol derivatives, N-methyl-2-chloroacetamide, or o-halophenol derivatives.
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Side Products of N-alkylation: Dialkylated o-aminophenol or other secondary amine byproducts.
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Hydrolysis Products: Ring-opened products, such as N-(2-hydroxyphenyl)-N-methylacetamide, especially if the reaction mixture is exposed to water at elevated temperatures or non-neutral pH.
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Polymeric Byproducts: High molecular weight species formed through intermolecular reactions.
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Residual Catalyst: If a palladium-catalyzed route is used, traces of palladium may remain.
Q2: My final product has a persistent color, even after initial purification. What could be the cause and how can I remove it?
A2: A persistent color in the final product can be due to several factors:
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Oxidized Impurities: Phenolic starting materials or intermediates are susceptible to oxidation, leading to colored byproducts.
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Residual Palladium Catalyst: If a palladium-catalyzed synthesis was performed, residual palladium can impart a dark color.
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Trace Aromatic Impurities: Highly conjugated byproducts, even in small amounts, can cause coloration.
Solutions:
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Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period, followed by filtration through celite. This is effective for removing colored, non-polar impurities.
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Recrystallization: Multiple recrystallizations from an appropriate solvent system can effectively remove colored impurities.
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Column Chromatography: Using a silica gel column with an appropriate eluent system can separate the desired compound from colored byproducts.
Q3: The purity of my this compound is not improving with recrystallization. What should I do?
A3: If recrystallization is not effective, it may be due to the following reasons:
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Co-crystallization: The impurity may have a similar crystal lattice packing to the desired product, leading to co-crystallization.
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Inappropriate Solvent Choice: The solvent may not provide a significant enough solubility difference between the product and the impurity at high and low temperatures.
Troubleshooting Steps:
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Solvent Screening: Experiment with a variety of solvents or solvent mixtures for recrystallization. A good solvent will dissolve the compound well at high temperatures and poorly at low temperatures, while the impurity will either be highly soluble or insoluble at all temperatures.
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Switch Purification Technique: If recrystallization fails, column chromatography or preparative HPLC are more powerful techniques for separating challenging impurities.
Troubleshooting Guides
Guide 1: Low Yield After Column Chromatography
| Symptom | Possible Cause | Solution |
| Low recovery of the product from the column. | Product is too strongly adsorbed to the stationary phase. | - Decrease the polarity of the eluent.- Use a more polar solvent to flush the column after the initial elution.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is unstable on silica gel. | - Deactivate the silica gel by adding a small percentage of a polar solvent (e.g., triethylamine or methanol) to the eluent.- Perform the chromatography quickly to minimize contact time. | |
| Product elutes with impurities. | Poor separation between the product and impurities. | - Optimize the eluent system by trying different solvent mixtures and gradients.- Use a longer column for better resolution.- Decrease the loading amount of the crude product onto the column. |
Guide 2: Product Oiling Out During Recrystallization
| Symptom | Possible Cause | Solution |
| The dissolved product forms an oil instead of crystals upon cooling. | The solution is supersaturated, and the product has a low melting point. | - Add a seed crystal to induce crystallization.- Scratch the inside of the flask with a glass rod at the solvent line.- Cool the solution more slowly. |
| The chosen solvent is not ideal. | - Try a different recrystallization solvent or a mixture of solvents. Adding a co-solvent in which the compound is less soluble can often induce crystallization. |
Data Presentation
The following table summarizes hypothetical purification data for this compound using different techniques.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | 95% | 70% | Effective for removing non-polar impurities. |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) | 85% | >98% | 60% | Good for separating closely related impurities. |
| Preparative HPLC (C18, Acetonitrile/Water gradient) | 95% | >99.5% | 45% | Ideal for achieving very high purity for analytical standards. |
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 5-10 minutes.
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Hot Filtration: Filter the hot solution through a fluted filter paper to remove any insoluble impurities and activated carbon.
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Crystallization: Slowly add water to the hot filtrate until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again.
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Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
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Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.
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Elution: Start the elution with the initial mobile phase composition and gradually increase the polarity.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
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Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
"troubleshooting low yield in 4-Methyl-2H-1,4-benzoxazin-3(4H)-one synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, particularly in addressing issues of low yield.
Troubleshooting Guides
Low yield in the synthesis of this compound can arise from issues in either the initial formation of the 2H-1,4-benzoxazin-3(4H)-one ring or the subsequent N-methylation step. This guide addresses potential problems in both stages.
Stage 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one
The initial synthesis of the benzoxazinone ring is typically achieved through the cyclization of an appropriate precursor, such as N-acylanthranilic acid.
Problem: Low or no yield of 2H-1,4-benzoxazin-3(4H)-one
| Potential Cause | Recommended Solution |
| Incomplete cyclization of the precursor. | - Increase reaction temperature and/or time: Ensure the reaction is heated to the appropriate temperature for a sufficient duration as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Choice of cyclizing agent: Acetic anhydride is commonly used for the cyclization of N-acylanthranilic acids.[1] Consider alternative cyclizing agents if yields remain low. |
| Degradation of starting materials or product. | - Ensure anhydrous conditions: Moisture can hydrolyze the benzoxazinone ring. Use dry solvents and glassware.- Control reaction temperature: Excessive heat can lead to decomposition. Follow the recommended temperature profile for the specific synthetic route. |
| Substituent effects on the precursor. | - Electronic effects: Electron-withdrawing groups on the anthranilic acid precursor can sometimes disfavor cyclization or require more forcing conditions. Conversely, electron-donating groups may facilitate the reaction.[2] Adjust reaction conditions accordingly. |
Stage 2: N-Methylation of 2H-1,4-benzoxazin-3(4H)-one
The final step to obtain this compound is the methylation of the nitrogen atom at the 4-position.
Problem: Low yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete deprotonation of the amide nitrogen. | - Choice of base: A sufficiently strong base is required to deprotonate the N-H group. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.[3][4] - Ensure anhydrous conditions: Protic solvents or moisture will quench the base and prevent deprotonation. Use anhydrous solvents like DMF or THF. |
| Inefficient methylation. | - Choice of methylating agent: Methyl iodide (MeI) is a common and effective methylating agent.[3] Dimethyl sulfate is another option, but it is more toxic. - Stoichiometry: Use a slight excess of the methylating agent to ensure complete reaction. |
| Side reactions. | - O-methylation: Although generally less favored for amides, O-methylation at the carbonyl oxygen can occur. Using a non-polar aprotic solvent can help minimize this. - Reaction with solvent: Some solvents can react with the strong base or the anionic intermediate. Choose an inert solvent such as DMF or THF. |
| Difficult purification. | - Removal of unreacted starting material: If the reaction is incomplete, separating the methylated product from the starting material can be challenging due to similar polarities. Optimize the reaction to go to completion. - Chromatography: Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification. Monitor fractions by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common two-step synthesis involves:
-
Formation of 2H-1,4-benzoxazin-3(4H)-one: This is often achieved by the cyclization of N-(chloroacetyl)-2-aminophenol or a related precursor. Another route is the reaction of anthranilic acid with acetic anhydride.[1]
-
N-Methylation: The resulting 2H-1,4-benzoxazin-3(4H)-one is then methylated at the nitrogen atom using a methylating agent like methyl iodide in the presence of a base.
Q2: Which base is better for the N-methylation step, NaH or K₂CO₃?
Both sodium hydride (NaH) and potassium carbonate (K₂CO₃) can be used for the N-methylation. NaH is a much stronger, non-nucleophilic base that will irreversibly deprotonate the amide, often leading to faster reaction times and higher yields at lower temperatures. However, it is pyrophoric and requires strictly anhydrous conditions. K₂CO₃ is a weaker base and is easier and safer to handle. Reactions with K₂CO₃ may require higher temperatures (reflux) and longer reaction times to achieve complete conversion.[3][4]
Q3: What are the typical solvents used for the N-methylation reaction?
Polar aprotic solvents are generally preferred. Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used with NaH. Acetone is often used with K₂CO₃.[3] It is crucial that the solvents are anhydrous, especially when using a strong base like NaH.
Q4: I am observing multiple spots on my TLC after the methylation reaction. What could they be?
Besides your desired product and unreacted starting material, other spots could represent:
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O-methylated byproduct: Methylation may have occurred on the carbonyl oxygen.
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Products of ring-opening: Strong bases can sometimes lead to the cleavage of the lactam ring.
-
Impurities from starting materials or reagents.
Careful purification by column chromatography is essential to isolate the desired product.
Q5: How can I confirm the structure of my product as this compound?
Structural confirmation is typically achieved using spectroscopic methods:
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¹H NMR: Look for a singlet corresponding to the N-CH₃ group, typically around δ 3.0-3.5 ppm. The aromatic protons will also show characteristic shifts and coupling patterns.
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¹³C NMR: A signal for the N-CH₃ carbon will be present, and the carbonyl carbon will have a characteristic chemical shift.
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Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the product (163.17 g/mol ).
Experimental Protocols
Key Experiment: N-Methylation of 2H-1,4-benzoxazin-3(4H)-one
This protocol is a general procedure based on common N-alkylation methods for similar heterocyclic systems. Optimization may be required.
Materials:
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2H-1,4-benzoxazin-3(4H)-one
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Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃, anhydrous)
-
Methyl iodide (MeI)
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Anhydrous dimethylformamide (DMF) or anhydrous acetone
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure using Sodium Hydride:
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To a solution of 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.
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Stir the mixture at 0 °C for 30 minutes.
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Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
Procedure using Potassium Carbonate:
-
To a solution of 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq).
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Add methyl iodide (1.5 eq) to the suspension.
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Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Wash the filter cake with acetone.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water, and then brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Conditions for N-Methylation
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF, THF | 0 to 60 | 1 - 8 | 80 - 95 |
| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone, DMF | Room Temp to Reflux | 2 - 24 | 70 - 90 |
Note: Yields are typical for N-alkylation of lactams and may vary for the specific substrate.[5]
Visualizations
Synthesis Pathway
Caption: General synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
Relationship between Reaction Parameters and Yield
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
"improving the stability of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound, like other benzoxazinone derivatives, is its susceptibility to hydrolysis, which leads to the opening of the heterocyclic ring.[1] This degradation can be influenced by pH, temperature, and the presence of nucleophiles in the solution. Additionally, exposure to light (photodegradation) and elevated temperatures (thermal degradation) can also contribute to its degradation over time. While specific studies on this compound are limited, the general behavior of the benzoxazinone scaffold suggests these are the most probable degradation pathways.
Q2: What is the likely degradation product of this compound due to hydrolysis?
A2: Hydrolysis of the ester linkage within the benzoxazinone ring is a common degradation pathway. This would result in the opening of the ring to form N-(2-hydroxyphenyl)-N-methylacetamide. It is crucial to monitor for the appearance of this and other potential degradation products in stability studies.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: For related benzoxazinone compounds, pH is a critical factor in their stability. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond in the benzoxazinone ring. Typically, neutral or slightly acidic conditions (pH 4-6) may offer the best stability for similar compounds in aqueous solutions. It is recommended to perform pH-dependent stability studies for your specific experimental conditions.
Q4: Is this compound sensitive to light?
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To maximize stability, solutions of this compound should be stored at low temperatures (e.g., 2-8°C or -20°C) and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents like water or methanol if the experimental design allows. If aqueous solutions are necessary, they should be freshly prepared and used as quickly as possible.
Troubleshooting Guide
Problem 1: I am observing a rapid loss of my compound in an aqueous buffer during my experiment.
-
Question: What could be causing the rapid degradation of this compound in my aqueous buffer?
-
Answer: The most likely cause is hydrolysis of the benzoxazinone ring, which can be accelerated by non-optimal pH or elevated temperatures.
-
-
Question: How can I mitigate this degradation?
-
Answer:
-
Optimize pH: Conduct a pH stability screen to determine the optimal pH for your compound in your specific buffer system. Start with a range of pH 4, 7, and 9 to get an initial assessment.
-
Lower Temperature: Perform your experiment at a lower temperature if possible.
-
Use Fresh Solutions: Prepare your aqueous solutions of the compound immediately before use.
-
Consider a Co-solvent: If your experimental protocol allows, consider using a co-solvent such as DMSO or ethanol to reduce the concentration of water and potentially slow down hydrolysis.
-
-
Problem 2: I am seeing an unexpected peak in my HPLC analysis of a sample that has been sitting on the benchtop.
-
Question: What is this new peak that is appearing in my chromatogram?
-
Answer: This is likely a degradation product. Given the structure of this compound, a common degradation pathway is ring-opening via hydrolysis, which would result in a more polar compound that may have a different retention time on a reverse-phase HPLC column. Photodegradation could also lead to different byproducts.
-
-
Question: How can I confirm the identity of the new peak?
-
Answer: The most definitive way is to use LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the unknown peak. The mass of the hydrolyzed product, N-(2-hydroxyphenyl)-N-methylacetamide, would be 165.19 g/mol .
-
-
Question: How can I prevent the formation of this degradation product?
-
Answer: Protect your samples from light by using amber vials or by wrapping them in foil. Additionally, keep your samples at a low temperature (e.g., in an autosampler cooler) during the analysis sequence.
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Quantitative Data Summary
As specific quantitative stability data for this compound is not widely published, the following table is provided as a template for researchers to systematically record their own stability data. Example data is included for illustrative purposes.
| Condition | Time Point | % Remaining of this compound | Major Degradation Product(s) Detected |
| pH | |||
| pH 4.0 Buffer at 25°C | 24 hours | 95% | N-(2-hydroxyphenyl)-N-methylacetamide |
| pH 7.0 Buffer at 25°C | 24 hours | 80% | N-(2-hydroxyphenyl)-N-methylacetamide |
| pH 9.0 Buffer at 25°C | 24 hours | 65% | N-(2-hydroxyphenyl)-N-methylacetamide |
| Temperature | |||
| Aqueous Solution (pH 7) at 4°C | 48 hours | 90% | N-(2-hydroxyphenyl)-N-methylacetamide |
| Aqueous Solution (pH 7) at 25°C | 48 hours | 70% | N-(2-hydroxyphenyl)-N-methylacetamide |
| Aqueous Solution (pH 7) at 37°C | 48 hours | 50% | N-(2-hydroxyphenyl)-N-methylacetamide |
| Light Exposure | |||
| Aqueous Solution (pH 7) in Light at 25°C | 12 hours | 75% | Multiple minor peaks observed |
| Aqueous Solution (pH 7) in Dark at 25°C | 12 hours | 92% | N-(2-hydroxyphenyl)-N-methylacetamide |
Experimental Protocols
Protocol for Determining pH Stability
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Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0).
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Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
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Sample Preparation: Spike the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
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Incubation: Incubate the samples at a constant temperature (e.g., 25°C).
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Time Points: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.
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Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile.
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Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
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Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition.
Visualizations
Caption: Likely hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for improving compound stability.
Caption: General experimental workflow for a stability study.
References
"overcoming solubility issues of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one in biological assays"
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 21744-84-3, MW: 163.17 g/mol ) in biological assays. Due to its chemical structure, this compound is predicted to have low aqueous solubility, a common challenge for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What is the recommended solvent for creating a stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly soluble compounds for in vitro biological assays.[2] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.[2]
Q3: What is the maximum recommended final concentration of DMSO in a biological assay?
The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v), and for particularly sensitive assays, a concentration of <0.1% is recommended.[3] Always include a vehicle control (media/buffer with the same final DMSO concentration) in your experimental design.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer or cell culture medium. Why does this happen?
This common issue is known as antisolvent precipitation or "crashing out."[2] The compound is stable in the 100% DMSO stock but becomes supersaturated and falls out of solution when the highly polar aqueous environment is introduced, drastically reducing its solubility.[2] The Troubleshooting Guide below offers several methods to prevent this.
Q5: Is it acceptable to use a solution that has a visible precipitate?
No. A visible precipitate means the actual concentration of the dissolved compound is unknown and significantly lower than the intended concentration.[4] Using such a solution will lead to inaccurate, unreliable, and non-reproducible experimental results.
Troubleshooting Guide
This guide addresses the most common issue: compound precipitation upon dilution into aqueous media.
Issue: Compound Precipitates Immediately or Over Time in Aqueous Solution
Primary Cause: The compound's concentration exceeds its thermodynamic solubility limit in the final aqueous medium.[3] This can happen immediately upon dilution (kinetic insolubility) or over the course of an experiment as the solution equilibrates (thermodynamic insolubility).[3]
Solution 1: Optimize the Dilution Protocol
A careful dilution technique is the first line of defense against precipitation.
Caption: Standard workflow for diluting hydrophobic compounds.
Detailed Protocol:
-
Pre-warm the Medium: Warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C). This can prevent precipitation caused by temperature shifts.[4]
-
Calculate Dilution: Determine the volume of DMSO stock required. Ensure the final DMSO concentration is within the acceptable limit (e.g., ≤0.5%).
-
Active Mixing: While vigorously vortexing or swirling the pre-warmed medium, add the calculated volume of the DMSO stock solution slowly and dropwise.[4] This rapid dispersion is critical to avoid localized high concentrations that trigger precipitation.
-
Immediate Use: Use the freshly prepared solution immediately, as some compounds may precipitate over time even if they appear soluble initially.[3]
Solution 2: Employ Solubility-Enhancing Excipients
If optimizing the dilution protocol is insufficient, the use of biocompatible excipients can increase the apparent solubility of the compound. These should always be tested for interference with the assay.
Caption: Decision workflow for selecting a solubilization strategy.
Comparison of Solubilizing Agents
| Agent Type | Example(s) | Typical Final Concentration | Mechanism of Action | Key Considerations |
| Co-solvent | Polyethylene Glycol (PEG 300/400), Propylene Glycol, Ethanol | 1-5% (v/v) | Reduces the polarity of the aqueous solvent, increasing solubility for hydrophobic compounds.[5][6] | Higher concentrations may be toxic to cells. Must be tested for assay interference.[7] |
| Surfactant | Tween® 20/80, Pluronic® F-68 | 0.01 - 0.1% (v/v) | Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[5] | Can interfere with cell membranes or protein activity. Critical to stay above the Critical Micelle Concentration (CMC).[3] |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% (w/v) | Forms a host-guest inclusion complex, where the hydrophobic compound sits inside the cyclodextrin's cavity.[7][8] | Can affect compound availability and activity by lowering the free concentration.[7] |
Experimental Protocols for Excipients
-
Protocol for Co-solvents (e.g., PEG 400):
-
Prepare an intermediate stock solution of this compound in 100% PEG 400.
-
In a separate tube, prepare your final assay buffer.
-
Add the PEG 400 stock solution to the assay buffer to achieve the desired final compound and co-solvent concentration.
-
Vortex thoroughly before use.
-
-
Protocol for Surfactants (e.g., Tween-20):
-
Prepare your aqueous assay buffer containing the desired final concentration of Tween-20 (e.g., 0.05%). Ensure it is fully dissolved.
-
Pre-warm this surfactant-containing buffer to the experimental temperature.
-
Following the optimized dilution protocol (Solution 1), add the compound's DMSO stock dropwise to the vortexing surfactant buffer.[2]
-
-
Protocol for Cyclodextrins (e.g., HP-β-CD):
-
Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 2% w/v).
-
Add the DMSO stock of the compound directly to the HP-β-CD solution.
-
Incubate the mixture, often with shaking or sonication, for a period (e.g., 1-2 hours) to allow for complex formation before final dilution into the assay medium.[2]
-
Solution 3: Determine the Maximum Aqueous Solubility
Before conducting extensive experiments, it is valuable to determine the practical solubility limit of the compound in your specific assay medium.
Protocol: Kinetic Solubility Assessment
-
Prepare a series of dilutions of your compound in the final assay buffer (including all components like serum, etc.) in a clear 96-well plate.[3]
-
Include a buffer-only control.
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your assay.
-
Visually inspect the wells for any cloudiness or precipitate against a dark background.[3]
-
Optionally, use a plate reader to measure light scattering at a wavelength where the compound doesn't absorb (e.g., 600-650 nm) to quantitatively assess turbidity.[3]
-
The highest concentration that remains clear is your maximum working soluble concentration. Do not use concentrations above this limit in your experiments.[7]
References
- 1. ejppri.eg.net [ejppri.eg.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield of the N-Methylated Product
Q: I have a low yield of this compound, or the reaction is not proceeding to completion. What are the possible causes and solutions?
A: A low yield in the N-methylation of 2H-1,4-benzoxazin-3(4H)-one can stem from several factors related to the reagents, reaction conditions, and potential side reactions.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of the Lactam | The nitrogen of the lactam must be sufficiently deprotonated to become nucleophilic. If a weak base is used, the equilibrium may not favor the formation of the amide anion. Solution: Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation. |
| Poor Solubility of Reagents | If the base or the starting lactam is not soluble in the reaction solvent, the reaction will be slow or incomplete. Solution: Switch to a polar apathetic solvent like DMF or DMSO that can better dissolve the reactants. The use of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can also be beneficial, especially with carbonate bases. |
| Steric Hindrance | While methyl iodide is not sterically hindered, issues with the substrate could slow the reaction. Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. |
| Reaction Temperature Too Low | N-alkylation of lactams often requires elevated temperatures to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature, for example, to 60-80 °C. Be mindful that excessively high temperatures can lead to side reactions. |
| Moisture in the Reaction | The presence of water can quench the strong base and hydrolyze the alkylating agent. Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Presence of an Unexpected Byproduct with a Similar Mass
Q: My mass spectrometry analysis shows a peak with the same mass as my desired product, but the NMR spectrum is inconsistent. What could this byproduct be?
A: A common side reaction in the alkylation of lactams is O-alkylation, leading to the formation of an imino ether isomer, 2-methoxy-4H-1,4-benzoxazine.
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This compound (N-alkylation product): The desired product.
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2-Methoxy-4H-1,4-benzoxazine (O-alkylation byproduct): An isomer that can form under certain conditions.
Strategies to Favor N-Alkylation over O-Alkylation:
| Factor | To Favor N-Alkylation | To Favor O-Alkylation |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for N-alkylation. | The use of certain solvents might favor O-alkylation, although this is less common for lactams. |
| Counter-ion | The choice of base and the resulting counter-ion can influence the N/O selectivity. | Harder cations might favor O-alkylation. |
| Temperature | Reaction conditions should be optimized to favor the thermodynamically more stable N-alkylated product. |
Troubleshooting: If O-alkylation is suspected, modifying the reaction conditions is necessary. Changing the solvent or the base are primary strategies to alter the selectivity of the alkylation.
Issue 3: Multiple Spots on TLC and Complex NMR Spectrum
Q: My reaction mixture shows multiple spots on the TLC plate, and the crude NMR spectrum is difficult to interpret. What are the likely impurities?
A: A complex reaction mixture can be due to a combination of starting materials, the desired product, and various side products.
Potential Impurities and Their Sources:
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted 2H-1,4-benzoxazin-3(4H)-one | Incomplete reaction. | See troubleshooting for low yield (Issue 1). |
| O-alkylation byproduct | See Issue 2. | Modify reaction conditions to favor N-alkylation. |
| Byproducts from the synthesis of the starting material | The synthesis of 2H-1,4-benzoxazin-3(4H)-one from 2-aminophenol and chloroacetyl chloride may not have gone to completion. | Purify the 2H-1,4-benzoxazin-3(4H)-one starting material before the N-methylation step. |
| Products of solvent decomposition | If using DMF at high temperatures, it can decompose to dimethylamine, which can be methylated. | Use a more stable solvent like DMSO or N-methyl-2-pyrrolidone (NMP), or run the reaction at a lower temperature. |
| Elimination byproducts | While not common with methyl iodide, using larger or more hindered alkyl halides can lead to elimination reactions. | This is less of a concern for this specific synthesis but is a general consideration in alkylations. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method involves a two-step synthesis:
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Synthesis of the precursor: 2H-1,4-benzoxazin-3(4H)-one is synthesized by the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base.[1]
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N-methylation: The resulting lactam is then N-methylated using a methylating agent like methyl iodide in the presence of a base.
Q2: How can I purify the final product, this compound?
A2: Purification is typically achieved through column chromatography on silica gel. The appropriate solvent system can be determined by TLC analysis of the crude reaction mixture. A common eluent system would be a mixture of hexanes and ethyl acetate. Recrystallization from a suitable solvent is also a potential purification method if the product is a solid.
Q3: What analytical techniques are recommended for characterizing the product?
A3: The structure and purity of this compound should be confirmed by a combination of spectroscopic methods:
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¹H NMR: To confirm the presence of the methyl group on the nitrogen and the aromatic protons.
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¹³C NMR: To identify all the carbon atoms in the molecule.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the lactam.
Experimental Protocols
Synthesis of 2H-1,4-benzoxazin-3(4H)-one (Precursor) [1]
A mixture of 2-aminophenol and a base (e.g., anhydrous potassium carbonate) is prepared in a dry solvent such as acetone. The mixture is cooled to 0-5 °C, and chloroacetyl chloride is added dropwise. The reaction is then stirred at room temperature until completion (monitored by TLC). The product is isolated by filtration and can be purified by recrystallization.
Synthesis of this compound (N-methylation)
To a solution of 2H-1,4-benzoxazin-3(4H)-one in an anhydrous polar aprotic solvent (e.g., DMF), a strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for a short period to allow for deprotonation. Methyl iodide is then added, and the reaction is allowed to warm to room temperature or is gently heated. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.
Visualizations
Caption: Synthetic pathway for this compound and a key side reaction.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Scale-Up Synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
Welcome to the technical support center for the scale-up synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the industrial production of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the large-scale production of this compound?
A1: The most common and industrially viable route for the synthesis of this compound involves a two-step process. The first step is the N-alkylation of 2-aminophenol with a suitable methylating agent, followed by cyclization with an acetylating agent. An alternative approach is the direct reaction of N-methyl-2-aminophenol with an acetylating agent like chloroacetyl chloride. The choice of route often depends on the cost and availability of starting materials, as well as the desired purity profile of the final product.
Q2: What are the critical process parameters to control during the cyclization step?
A2: Temperature control is crucial during the cyclization reaction. Exothermic reactions can lead to the formation of impurities. The rate of addition of the acetylating agent should be carefully controlled to maintain the reaction temperature within the optimal range. The choice of base and solvent also plays a significant role in reaction kinetics and impurity formation. Aprotic solvents are generally preferred to avoid side reactions with the acetylating agent.
Q3: How can the purity of this compound be improved during scale-up?
A3: Purification is typically achieved through crystallization. The selection of an appropriate solvent system is key to obtaining high purity and good crystal form. Anti-solvent crystallization is a common technique used in industrial processes. For instance, dissolving the crude product in a good solvent like methanol or ethanol and then adding an anti-solvent such as water can induce crystallization and effectively remove impurities. The final product slurry's viscosity should be manageable for efficient filtration and handling.
Troubleshooting Guides
Problem 1: Low Yield in the Cyclization Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction has stalled, consider increasing the reaction temperature or time. Ensure the stoichiometry of the reactants and base is correct. |
| Side reactions | Over-acylation or other side reactions can consume starting materials and reduce the yield of the desired product. Optimize the reaction temperature and the addition rate of the acetylating agent. The choice of a non-nucleophilic base can also minimize side reactions. |
| Degradation of product | The product may be sensitive to prolonged exposure to high temperatures or acidic/basic conditions. Minimize the reaction time and work up the reaction mixture promptly upon completion. |
Problem 2: Formation of Impurities
| Potential Impurity | Formation Mechanism | Mitigation Strategy |
| Diacylated byproduct | Excess acetylating agent or harsh reaction conditions can lead to the formation of a diacylated impurity. | Use a stoichiometric amount of the acetylating agent and control the reaction temperature. A slower addition rate can also help. |
| Unreacted N-methyl-2-aminophenol | Incomplete reaction or inefficient purification. | Ensure the reaction goes to completion. Optimize the crystallization process to effectively remove this starting material. Washing the isolated solid with a suitable solvent can also help. |
| Polymeric materials | Can form at elevated temperatures, especially with prolonged reaction times. | Maintain strict temperature control and avoid localized overheating. Minimize the overall reaction time. |
Problem 3: Difficulty with Product Isolation and Purification
| Issue | Potential Cause | Troubleshooting Step |
| Oily product | The product may have a low melting point or be contaminated with impurities that depress the melting point. | Attempt to crystallize the product from a different solvent system. Seeding with a small amount of pure crystalline material can sometimes induce crystallization. Chromatographic purification may be necessary on a smaller scale to obtain a seed crystal. |
| Poor filterability | Small particle size or amorphous nature of the solid. | Optimize the crystallization conditions (e.g., cooling rate, agitation) to promote the growth of larger crystals. The use of a filter aid may be necessary for large-scale filtration. |
| Inconsistent crystal form | Different polymorphs can be obtained depending on the crystallization conditions. | Standardize the crystallization protocol, including solvent system, temperature profile, and agitation rate. Characterize the desired polymorph and develop a method to consistently produce it. |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of N-methyl-2-aminophenol with chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane or toluene.
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Step 1: Reaction Setup: To a solution of N-methyl-2-aminophenol in the chosen solvent, triethylamine is added, and the mixture is cooled in an ice bath.
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Step 2: Addition of Acetylating Agent: Chloroacetyl chloride is added dropwise to the cooled solution while maintaining the temperature below a specified limit.
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Step 3: Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or HPLC until completion.
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Step 4: Work-up: The reaction mixture is washed with water and brine. The organic layer is then dried over a drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
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Step 5: Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
To aid in understanding the process, the following diagrams illustrate key workflows.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing common synthesis challenges.
"degradation of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one during storage"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-2H-1,4-benzoxazin-3(4H)-one. The information provided is based on general chemical principles of the benzoxazinone ring system and established guidelines for stability testing.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram After Short-Term Storage
Question: I have been storing my solid this compound at room temperature for a few weeks and now I see an additional peak in my HPLC analysis. What could this be?
Answer: The most likely cause of degradation for this compound, especially in the presence of ambient moisture, is hydrolysis of the lactam ring. This would result in the formation of N-(2-hydroxyphenyl)-N-methyl-2-aminoacetic acid.
Recommended Actions:
-
Confirm the Identity of the Degradant: If you have access to LC-MS, analyze the sample to determine the mass of the new peak. The expected mass for the hydrolyzed product would be [M+H]⁺ = 182.08.
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Review Storage Conditions: Ensure that the compound is stored in a tightly sealed container in a desiccator to minimize exposure to humidity.
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Perform a Co-injection: If you can synthesize or obtain a standard of the suspected degradation product, a co-injection with your sample can confirm its identity.
Issue 2: Discoloration of the Compound Upon Storage
Question: My initially white powder of this compound has turned slightly yellow after being stored on the lab bench. Is it still usable?
Answer: Discoloration can be an indicator of degradation, potentially due to photodecomposition or oxidation. Exposure to light, especially UV light, can induce degradation of heterocyclic compounds. Oxidation may occur if the container is not properly sealed.
Recommended Actions:
-
Assess Purity: Use a stability-indicating analytical method, such as the HPLC-UV method detailed below, to quantify the purity of the discolored material.
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Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
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Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. For routine laboratory use, storage in a desiccator at room temperature is acceptable for shorter periods.
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathways are expected to be:
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Hydrolysis: Cleavage of the lactam bond, particularly in the presence of moisture or acidic/basic conditions, to form N-(2-hydroxyphenyl)-N-methyl-2-aminoacetic acid.
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Photodegradation: Decomposition upon exposure to light, which can lead to a variety of products through complex radical pathways.
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Oxidation: Reaction with atmospheric oxygen over long periods, which may lead to the formation of N-oxides or other oxidative degradation products.
Q3: How can I monitor the stability of my compound during an experiment?
A3: A stability-indicating HPLC-UV method is the most common approach. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. Samples of your experimental solutions should be analyzed at the beginning and end of your experiment to assess any degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment
This protocol describes a general method that should be validated for your specific instrumentation and application.
Instrumentation:
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High-Performance Liquid Chromatograph with a UV detector.
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
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A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
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Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
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Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to validate that the analytical method is "stability-indicating."
1. Acid Hydrolysis:
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Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl to a final concentration of 1 mg/mL.
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Heat the solution at 60°C for 24 hours.
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Cool, neutralize with 0.1 M NaOH, and analyze by HPLC.
2. Base Hydrolysis:
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Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH to a final concentration of 1 mg/mL.
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Keep the solution at room temperature for 24 hours.
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Neutralize with 0.1 M HCl and analyze by HPLC.
3. Oxidative Degradation:
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Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide to a final concentration of 1 mg/mL.
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Keep the solution at room temperature for 24 hours, protected from light.
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Analyze by HPLC.
4. Photodegradation:
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Place a solid sample and a solution (1 mg/mL in acetonitrile) in a photostability chamber.
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Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
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Analyze both samples by HPLC. A dark control sample should be stored under the same conditions but protected from light.
5. Thermal Degradation:
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Place a solid sample in an oven at 70°C for 48 hours.
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Dissolve the sample in a suitable solvent and analyze by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Peaks | Retention Time of Major Degradant (min) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 1 | 8.5 |
| 0.1 M NaOH, RT, 24h | 45.8 | 1 | 8.5 |
| 3% H₂O₂, RT, 24h | 8.1 | 2 | 9.2, 10.1 |
| Photolytic | 12.5 | 3 | 7.8, 9.5, 11.2 |
| Thermal (70°C, 48h) | 3.5 | 1 | 12.3 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for conducting a forced degradation study.
Technical Support Center: 4-Methyl-2H-1,4-benzoxazin-3(4H)-one Bioassay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results or potential interference when using 4-Methyl-2H-1,4-benzoxazin-3(4H)-one in various bioassays. While direct evidence of assay interference by this specific compound is not widely documented, this guide is based on common mechanisms of interference observed for small molecules in high-throughput screening (HTS) and provides a framework for identifying and mitigating potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is a synthetic organic compound. Derivatives of the benzoxazinone scaffold have been investigated for a range of biological activities, including as potential anticancer and antifungal agents.
Q2: Could this compound interfere with my bioassay?
Like any small molecule, this compound has the potential to interfere with bioassay readouts through various mechanisms that are independent of its effect on the biological target. These can include, but are not limited to, light-based detection methods such as fluorescence and luminescence.[1] It is crucial to perform counter-screens to rule out assay artifacts.
Q3: What are the common types of assay interference caused by small molecules?
Common interference mechanisms include:
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Compound fluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of the assay, leading to false positives.[1]
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Fluorescence quenching: The compound may absorb the excitation or emission light of the reporter fluorophore, leading to false negatives.
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Luciferase inhibition: The compound may directly inhibit the luciferase enzyme, which is a common reporter in cell-based assays. This can lead to either a decrease or, counterintuitively, an increase in the luminescent signal.[2][3]
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Compound aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt cellular processes.
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Chemical reactivity: Some compounds can react directly with assay components or cellular molecules, leading to non-specific effects.[4]
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Results in Fluorescence-Based Assays
Issue: You observe unexpected inhibition (false negative) or activation (false positive) in a fluorescence-based assay when testing this compound.
Possible Causes and Troubleshooting Steps:
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Compound Autofluorescence: The compound may be fluorescent at the assay wavelengths.
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Troubleshooting Protocol:
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Prepare a solution of this compound at the highest concentration used in your assay in the assay buffer.
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Dispense the solution into the wells of your assay plate.
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Read the plate using the same filter set and instrument settings as your main experiment.
-
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Interpretation: If you detect a signal significantly above the background of the buffer alone, the compound is autofluorescent and may be a source of false positives.
-
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Fluorescence Quenching: The compound may be absorbing the light emitted by your fluorescent probe.
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Troubleshooting Protocol:
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Run a standard curve of your fluorescent probe in the presence and absence of this compound at the highest concentration used in your assay.
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Compare the signal intensity at each concentration of the fluorescent probe.
-
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Interpretation: A decrease in fluorescence intensity in the presence of the compound suggests quenching, which could lead to false negatives.
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Hypothetical Data on Fluorescence Interference:
| Assay Component | Concentration of this compound (µM) | Fluorescence Signal (RFU) | % Interference |
| Assay Buffer (Autofluorescence) | 100 | 5,000 | +400% (vs. Buffer) |
| Fluorescent Probe (Quenching) | 100 | 80,000 | -20% (vs. Probe alone) |
Note: This data is hypothetical and for illustrative purposes only.
Guide 2: Troubleshooting Unexpected Results in Luciferase Reporter Assays
Issue: Your luciferase reporter assay shows an unexpected change in signal in the presence of this compound.
Possible Causes and Troubleshooting Steps:
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Direct Luciferase Inhibition: The compound may be directly inhibiting the luciferase enzyme.
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Troubleshooting Protocol (Biochemical Assay):
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Perform a biochemical assay with purified luciferase enzyme, its substrate (e.g., luciferin), and ATP.
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Add a dilution series of this compound to determine if it inhibits the enzyme in a concentration-dependent manner.
-
-
Interpretation: A decrease in luminescence indicates direct inhibition.
-
-
Luciferase Stabilization: In cell-based assays, some luciferase inhibitors can paradoxically increase the signal by stabilizing the enzyme and protecting it from degradation.[3]
-
Troubleshooting Protocol (Cell-Based Counter-Screen):
-
Use a control cell line that constitutively expresses luciferase under a different promoter from your primary assay.
-
Treat these cells with this compound.
-
-
Interpretation: An increase in luminescence in the control cell line suggests that the compound may be stabilizing the luciferase enzyme, which could be a source of false positives in your primary assay.
-
Hypothetical Data on Luciferase Interference:
| Assay Type | Concentration of this compound (µM) | Luminescence Signal (RLU) | % Inhibition/Activation |
| Biochemical Luciferase Assay | 50 | 1,500,000 | -70% |
| Cell-Based Control Assay | 50 | 800,000 | +60% |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in your final assay buffer to the desired concentrations.
-
Plate Setup: In a microplate identical to your assay plate, add the diluted compound solutions. Include wells with assay buffer only as a negative control.
-
Incubation: Incubate the plate under the same conditions as your primary assay.
-
Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your assay.
-
Data Analysis: Subtract the average signal from the buffer-only wells from the signal in the compound-containing wells to determine the net autofluorescence.
Protocol 2: Biochemical Luciferase Inhibition Assay
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series. Prepare a reaction buffer containing purified firefly luciferase, D-luciferin, and ATP.
-
Plate Setup: Add the diluted compound solutions to a white, opaque microplate. Include a positive control inhibitor and a DMSO vehicle control.
-
Reaction Initiation: Add the luciferase reaction mix to all wells.
-
Measurement: Immediately measure the luminescence using a plate-based luminometer.
-
Data Analysis: Normalize the data to the DMSO control and calculate the IC50 value if a dose-dependent inhibition is observed.
Visualizations
Caption: Workflow for identifying potential bioassay interference.
Caption: Potential interference in a luciferase reporter assay.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Herbicidal Benzoxazinones: Evaluating 4-Methyl-2H-1,4-benzoxazin-3(4H)-one and Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the herbicidal activity of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one and other notable benzoxazinones. While specific quantitative data for this compound in publicly accessible literature is limited, this report synthesizes available information on its general herbicidal properties and draws comparisons with structurally related and extensively studied benzoxazinone derivatives. The information presented is supported by experimental data from various studies to offer an objective overview for research and development purposes.
Introduction to Benzoxazinones as Herbicides
Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in agricultural science due to their herbicidal properties.[1] These compounds are found naturally in some plants, such as grasses, where they act as defense chemicals.[2][3] The herbicidal action of many benzoxazinones is attributed to their ability to inhibit protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[4][5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[6]
While this compound is recognized for its role in controlling weed growth, detailed comparative studies on its efficacy are not as prevalent as for other analogs.[7][8] This guide will, therefore, focus on a broader comparison of the benzoxazinone class, leveraging available data to infer the potential activity profile of this compound based on established structure-activity relationships.
Comparative Herbicidal Efficacy
The herbicidal activity of benzoxazinones is highly dependent on their chemical structure. Modifications to the benzoxazinone core can significantly impact their efficacy against different weed species. The following tables summarize the herbicidal activity of various benzoxazinone derivatives from published studies.
Table 1: Post-emergence Herbicidal Activity of Benzoxazinone Derivatives
| Compound | Target Weed | Application Rate (g a.i./ha) | Efficacy (%) | Reference |
| Compound 7af ¹ | Abutilon theophrasti (Velvetleaf) | 37.5 | Excellent | [9] |
| Amaranthus retroflexus (Redroot Pigweed) | 37.5 | Excellent | [9] | |
| Echinochloa crus-galli (Barnyard Grass) | 37.5 | Excellent | [9] | |
| Compound A1 ² | Various Weeds | 150 | Highly Effective | [5] |
¹Ethyl 4-(7-fluoro-6-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-3-oxo-2,3-dihydro-4H-benzo[b][2][9]oxazin-4-yl)butanoate ²A novel benzoxazinone derivative[5]
Table 2: PPO Inhibition and Herbicidal Activity of Selected Benzoxazinones
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Herbicidal Activity | Reference |
| Compound 7af ¹ | Nicotiana tabacum PPO (NtPPO) | 14 nM | Broad-spectrum | [9] |
| Human PPO (hPPO) | 44.8 µM | High selectivity (safer) | [9] |
¹Ethyl 4-(7-fluoro-6-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-3-oxo-2,3-dihydro-4H-benzo[b][2][9]oxazin-4-yl)butanoate
Structure-Activity Relationships
The herbicidal potency of benzoxazinones is influenced by the substituents on the aromatic ring and the oxazinone core. For instance, the introduction of a fluorine atom and a pyrimidinedione moiety in compound 7af resulted in a highly potent PPO inhibitor with excellent herbicidal activity.[9] The N-methylation in this compound likely influences its lipophilicity and, consequently, its uptake and translocation within the plant, which are critical factors for herbicidal efficacy.[3]
Experimental Protocols
The following are generalized methodologies for assessing the herbicidal activity and mechanism of action of benzoxazinones, based on protocols described in the cited literature.
Post-emergence Herbicidal Activity Assay
-
Plant Cultivation: Weed species are cultivated in a controlled environment (e.g., greenhouse) in pots containing a suitable growth medium.
-
Compound Application: The test compounds are dissolved in an appropriate solvent (e.g., acetone) and applied as a spray to the foliage of the weeds at a specific growth stage (e.g., 2-3 leaf stage).
-
Evaluation: The herbicidal effect is visually assessed at specified time intervals (e.g., 7, 14, and 21 days after treatment) by scoring the percentage of growth inhibition or plant mortality compared to a control group treated with the solvent alone.
PPO Inhibition Assay
-
Enzyme Extraction and Purification: Protoporphyrinogen IX oxidase (PPO) is extracted from a plant source (e.g., Nicotiana tabacum) and purified.[4]
-
Kinetic Analysis: The inhibitory activity of the test compounds on PPO is determined by measuring the rate of protoporphyrinogen IX oxidation to protoporphyrin IX. This can be monitored using fluorescence spectroscopy, as protoporphyrin IX is a fluorescent molecule.[4]
-
Determination of Inhibition Constant (Kᵢ): The Kᵢ value, which represents the concentration of the inhibitor required to produce half-maximum inhibition, is calculated from the kinetic data.[9]
Mechanism of Action: PPO Inhibition Pathway
The primary mode of action for many herbicidal benzoxazinones is the inhibition of the PPO enzyme. The following diagram illustrates this signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Antifungal Efficacy of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro antifungal efficacy of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives. Due to a lack of specific publicly available data for this compound, this document leverages data from closely related structural analogs within the benzoxazinone class to provide a foundational understanding of their potential antifungal activity. The information is intended to guide further research and development in the field of antifungal agents.
Introduction to 1,4-Benzoxazin-3-one Derivatives as Antifungal Agents
The 1,4-benzoxazin-3-one scaffold is a recurring motif in a variety of bioactive compounds.[1] Derivatives of this structure have garnered attention for their potential therapeutic applications, including antimicrobial properties.[1][2] Specifically, various substituted 1,4-benzoxazin-3-one compounds have been synthesized and evaluated for their in vitro activity against a range of fungal pathogens, including those affecting plants and humans.[3][4][5]
Comparative Antifungal Efficacy
A study on 2-methyl-3,1-(4H)-benzoxazin-4-one demonstrated a concentration-dependent inhibitory effect against the plant pathogenic fungus Sclerotium rolfsii.[6] However, it showed no significant inhibition against Rhizoctonia solani in its pure form, though a formulated version did show activity.[6]
Other research on more complex 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety has shown promising results against a panel of plant pathogenic fungi.[3][4] These studies provide a basis for comparison with standard antifungal agents.
Table 1: In Vitro Efficacy (EC₅₀ in µg/mL) of 1,4-Benzoxazin-3-one Derivatives Against Plant Pathogenic Fungi [3][7]
| Compound/Drug | Gibberella zeae | Pellicularia sasakii | Phytophthora infestans | Capsicum wilt |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Derivative 5L¹ | 20.06 | >50 | >50 | >50 |
| Derivative 5o¹ | 23.17 | >50 | >50 | >50 |
| Derivative 5q¹ | >50 | 26.66 | >50 | >50 |
| Derivative 5r¹ | >50 | >50 | 15.37 | >50 |
| Derivative 5p¹ | >50 | >50 | >50 | 26.76 |
| Hymexazol (Standard) | 40.51 | 32.77 | 18.35 | >50 |
| Carbendazim (Standard) | >50 | >50 | 34.41 | >50 |
¹Derivatives are complex structures containing the 1,4-benzoxazin-3-one core with an acylhydrazone moiety.[3][4]
Table 2: In Vitro Minimum Inhibitory Concentration (MIC in µg/mL) of Standard Antifungals Against Candida albicans [8][9]
| Antifungal Agent | Reported MIC Range (µg/mL) |
| This compound | Data Not Available |
| Fluconazole | <1 - 1 |
| Amphotericin B | 0.313 - 1.25 |
| Ketoconazole | ~0.06 (16-fold more active than Fluconazole in some studies) |
Proposed Mechanism of Action
The precise antifungal mechanism of this compound has not been elucidated. However, literature on the broader class of 4H-3,1-benzoxazin-4-ones suggests a potential mode of action through the inhibition of serine proteases.[6] This proposed mechanism involves the nucleophilic attack by the active site serine of the protease on the lactone carbonyl group of the benzoxazinone ring, leading to acylation and inactivation of the enzyme.[6]
Caption: Proposed mechanism of serine protease inhibition by a benzoxazinone derivative.
Experimental Protocols
Standardized methods are crucial for the in vitro evaluation of antifungal agents to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antifungal susceptibility testing.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Protocol Steps:
-
Preparation of Antifungal Stock Solutions: Dissolve this compound and standard antifungal agents (e.g., fluconazole, amphotericin B) in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Preparation of Fungal Inoculum: Culture the fungal strains on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Microdilution Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the antifungal agents in a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at 35-37°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure optical density.
Mycelial Growth Inhibition Assay (for Filamentous Fungi)
This method is often used for plant pathogenic fungi.
Protocol Steps:
-
Preparation of Antifungal-Containing Media: Incorporate various concentrations of the test compound into a molten agar medium (e.g., Potato Dextrose Agar - PDA).
-
Inoculation: Place a mycelial plug from an actively growing fungal culture onto the center of the agar plates.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus until the mycelium in the control plate (without the compound) reaches the edge of the plate.
-
Measurement and Calculation: Measure the diameter of the fungal colony on both the control and treated plates. Calculate the percentage of inhibition using the formula: Percentage Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the mycelial growth on the control plate, and T is the average diameter of the mycelial growth on the treated plate. The EC₅₀ value (the concentration that inhibits 50% of the mycelial growth) can then be determined through regression analysis.
Conclusion and Future Directions
The available data on 1,4-benzoxazin-3-one derivatives suggest that this chemical scaffold holds promise for the development of new antifungal agents. Some derivatives have shown in vitro efficacy comparable or superior to standard fungicides against certain plant pathogens. However, a comprehensive evaluation of this compound is necessary.
Future research should focus on:
-
Systematic In Vitro Screening: Testing this compound against a broad panel of clinically relevant fungi (e.g., Candida species, Aspergillus species, Cryptococcus neoformans) and plant pathogens using standardized methodologies to determine MIC and MFC (Minimum Fungicidal Concentration) values.
-
Comparative Studies: Directly comparing the in vitro activity of this compound with that of established antifungal drugs such as fluconazole, itraconazole, and amphotericin B.
-
Mechanism of Action Studies: Elucidating the precise molecular target and signaling pathways affected by this compound to confirm or refute the proposed serine protease inhibition mechanism.
-
Toxicity and Selectivity: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
By addressing these research gaps, a clearer picture of the potential of this compound as a viable antifungal candidate can be established.
References
- 1. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. ejppri.eg.net [ejppri.eg.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activity of fluconazole (UK 49,858) and ketoconazole against Candida albicans in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one and Commercial Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal potential of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one against a selection of widely used commercial herbicides. Due to the limited availability of direct comparative studies on this compound, this guide leverages data from related benzoxazinone derivatives to provide a representative comparison. The information presented is intended to support research and development in the field of novel herbicidal compounds.
Introduction
This compound belongs to the benzoxazinone class of heterocyclic compounds.[1] Naturally occurring benzoxazinoids are known for their allelopathic properties, exhibiting insecticidal, antimicrobial, and herbicidal activities.[2][3] This has spurred interest in synthesizing and evaluating benzoxazinone derivatives as potential new herbicides.[4][5] This guide compares the herbicidal profile of the benzoxazinone class, with a focus on this compound where information is available, against established commercial herbicides with distinct mechanisms of action.
Comparative Efficacy and Mechanism of Action
The herbicidal efficacy of benzoxazinone derivatives has been evaluated against various weed species, with some demonstrating promising activity. The primary mechanism of action for many herbicidal benzoxazinones is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[6][7][8] This mode of action is shared with commercial herbicides like flumioxazin. Other benzoxazinones have been suggested to act as inhibitors of acetolactate synthase (ALS) or to have other novel targets.[9][10]
For a comprehensive comparison, we will examine representatives from different herbicide classes:
-
Glyphosate: A broad-spectrum, non-selective herbicide that inhibits the EPSP synthase enzyme in the shikimate pathway.[11][12][13]
-
Glufosinate: A broad-spectrum contact herbicide that inhibits the glutamine synthetase enzyme.[14][15][16]
-
Atrazine: A selective herbicide that inhibits photosynthesis by binding to the D1 protein of the photosystem II (PSII) complex.[17][18][19][20][21]
-
Flumioxazin: A broad-spectrum contact herbicide that acts as a PPO inhibitor.[8]
Table 1: Comparison of Herbicidal Properties
| Herbicide/Class | Mechanism of Action | Target Enzyme/Process | Selectivity | Translocation | Example Commercial Herbicides |
| Benzoxazinones | PPO Inhibition (primary) | Protoporphyrinogen Oxidase | Varies by derivative | Primarily contact, limited translocation | (Investigational) |
| Glyphosate | EPSP Synthase Inhibition | 5-enolpyruvylshikimate-3-phosphate synthase | Non-selective | Systemic | Roundup®, Touchdown® |
| Glufosinate | Glutamine Synthetase Inhibition | Glutamine Synthetase | Non-selective | Primarily contact, limited translocation | Liberty®, Basta® |
| Atrazine | Photosystem II Inhibition | D1 protein in Photosystem II | Selective (primarily broadleaf weeds in corn, sorghum) | Systemic (xylem mobile) | AAtrex®, Gesaprim® |
| Flumioxazin | PPO Inhibition | Protoporphyrinogen Oxidase | Broadleaf weeds | Contact, limited translocation | Valor®, Chateau® |
Table 2: Quantitative Efficacy of Benzoxazinone Derivatives and Commercial Herbicides
Disclaimer: The following data for benzoxazinone derivatives is based on published studies of compounds structurally related to this compound and is intended for comparative purposes only. Direct quantitative data for this compound was not available in the reviewed literature.
| Compound/Herbicide | Weed Species | Efficacy Measurement | Value | Reference |
| Benzoxazinone Derivative (C10) | Abutilon theophrasti | >80% control @ 75 g a.i./ha (Post-emergence) | - | [8] |
| Benzoxazinone Derivative (C12) | Amaranthus retroflexus | >80% control @ 75 g a.i./ha (Post-emergence) | - | [8] |
| Benzoxazinone Derivative (C13) | Ipomoea purpurea | >80% control @ 75 g a.i./ha (Post-emergence) | - | [8] |
| Flumioxazin | - | - | - | [8] |
| Sulfur-containing Benzoxazinone (Compound 3) | Echinochloa crus-galli | IC50 (µM) | 211.1 | [22] |
| Pendimethalin (Positive Control) | Echinochloa crus-galli | - | - | [22] |
| 2-Aryl-4H-3,1-benzoxazin-4-one (3a) | Lemna aequinoctialis | 100% inhibition @ 500 µg/mL | - | [23] |
| 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one (3l) | Lemna aequinoctialis | 100% inhibition @ 50 µg/mL | - | [23] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the biochemical pathways targeted by benzoxazinones and the selected commercial herbicides.
References
- 1. jddtonline.info [jddtonline.info]
- 2. scielo.br [scielo.br]
- 3. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 7. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 8. Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]
- 11. ncwss.org [ncwss.org]
- 12. Glyphosate - Wikipedia [en.wikipedia.org]
- 13. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 14. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 15. Glufosinate - Wikipedia [en.wikipedia.org]
- 16. sbcpd.org [sbcpd.org]
- 17. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 18. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 19. Atrazine Fact Sheet [npic.orst.edu]
- 20. fbn.com [fbn.com]
- 21. Atrazine - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Comparative Analysis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 4-Methyl-2H-1,4-benzoxazin-3(4H)-one scaffold has emerged as a versatile template in medicinal chemistry, leading to the development of derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their structure-activity relationships (SAR) across various therapeutic targets. The information is compiled from recent studies and presented to aid in the rational design of novel and potent drug candidates.
Anti-inflammatory Activity
A recent study explored the anti-inflammatory properties of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety. These compounds were evaluated for their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced BV-2 microglial cells.
Key Findings and Structure-Activity Relationship
The study revealed that the introduction of a 1,2,3-triazole ring at various positions of the benzoxazinone core significantly influences anti-inflammatory activity. Several compounds demonstrated potent inhibition of NO production and reduced the expression of inflammatory mediators such as IL-1β, IL-6, and TNF-α. The most promising compounds, e2 , e16 , and e20 , also downregulated the expression of iNOS and COX-2.[1]
The mechanism of action for these derivatives was linked to the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress. Molecular docking studies suggested that these compounds could interact with Keap1, a negative regulator of Nrf2, thereby promoting Nrf2 activation.
Quantitative Data Summary
| Compound | Modification | Target/Assay | IC50 (µM) | Reference |
| e2 | 1,2,3-triazole derivative | NO Production (LPS-induced BV-2 cells) | - | [1] |
| e16 | 1,2,3-triazole derivative | NO Production (LPS-induced BV-2 cells) | - | [1] |
| e20 | 1,2,3-triazole derivative | NO Production (LPS-induced BV-2 cells) | - | [1] |
| Compound 27 | - | TNF-α Inhibition | 7.83 ± 0.95 | [1] |
| IL-1β Inhibition | 15.84 ± 0.82 | [1] |
Note: Specific IC50 values for NO inhibition for e2, e16, and e20 were not provided in the primary text but were identified as the most promising based on screening.
Experimental Protocols
Anti-inflammatory Activity Screening: BV-2 microglial cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 2 hours. Subsequently, cells were stimulated with lipopolysaccharide (LPS) for 24 hours. The concentration of nitric oxide (NO) in the culture supernatant was determined using the Griess reagent. Cell viability was assessed using the MTT assay to exclude cytotoxic effects.
Quantitative Real-Time PCR (qRT-PCR): BV-2 cells were treated with the compounds and LPS. Total RNA was extracted, and cDNA was synthesized. qRT-PCR was performed to measure the mRNA levels of IL-1β, IL-6, TNF-α, iNOS, and COX-2.
Western Blot Analysis: Protein levels of iNOS, COX-2, Nrf2, and HO-1 were determined by Western blotting. Cell lysates were subjected to SDS-PAGE, transferred to PVDF membranes, and probed with specific primary and secondary antibodies.
Signaling Pathway
Caption: Proposed anti-inflammatory mechanism via the Nrf2-HO-1 pathway.
Antifungal Activity
A series of novel 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety were synthesized and evaluated for their in vitro antifungal activities against a panel of plant pathogenic fungi.[2]
Key Findings and Structure-Activity Relationship
The study demonstrated that the antifungal activity was significantly influenced by the substituents on both the 1,4-benzoxazin-3-one core and the acylhydrazone fragment.
-
Substitution on the Benzoxazinone Ring: The presence of a methyl group on the 1,4-benzoxazin-3-one skeleton was found to be beneficial for activity against certain fungal strains.[2] Furthermore, a 6-chloro substituent on the benzoxazinone ring led to compounds with superior antifungal activity.[2]
-
Substitution on the Acylhydrazone Moiety: The nature and position of substituents on the aryl ring of the acylhydrazone part also played a critical role. For instance, a 3-bromo substitution on the aryl ring of the acylhydrazone resulted in potent activity.[2]
Compounds 5L and 5o exhibited excellent activity against Gibberella zeae, surpassing the commercial fungicide hymexazol.[2] Compound 5s displayed the best activity against Phytophthora infestans.[2]
Quantitative Data Summary
| Compound | R1 (on Benzoxazinone) | R2 (on Acylhydrazone Aryl) | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |
| 5L | H | 3-Br | G. zeae | 76.37 | - | [2] |
| 5o | 6-Cl | H | G. zeae | 76.14 | 23.17 | [2] |
| 5p | 6-Cl | 2-F | C. wilt | 71.33 | 26.76 | [2] |
| 5q | 6-Cl | 3-F | P. sasakii | 73.32 | 26.66 | [2] |
| 5s | 6-Cl | 3-Br | P. infestans | 82.62 | 15.37 | [2] |
| Hymexazol | - | - | G. zeae | 49.47 | - | [2] |
Experimental Protocols
In Vitro Antifungal Activity Assay: The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method. The compounds were dissolved in DMSO and mixed with potato dextrose agar (PDA) medium to achieve the desired concentration. Mycelial discs of the test fungi were placed in the center of the PDA plates and incubated at a specific temperature. The diameter of the fungal colonies was measured, and the inhibition rate was calculated relative to a control group (DMSO). Commercial fungicides were used as positive controls.
Experimental Workflow
Caption: Workflow for in vitro antifungal activity screening.
PI3K/mTOR Dual Inhibition
A series of 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one derivatives were designed and synthesized as dual inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell growth and survival.[5]
Key Findings and Structure-Activity Relationship
The study identified compound 8d-1 as a potent pan-class I PI3K/mTOR inhibitor. The SAR studies highlighted the importance of the 4-phenyl substituent on the benzoxazinone core. Compound 8d-1 demonstrated excellent potency against PI3Kα and showed no off-target effects in a broad panel of protein kinase assays. Furthermore, it exhibited favorable pharmacokinetic properties, including oral bioavailability, and significant anti-tumor efficacy in xenograft models without notable toxicity.[5]
Quantitative Data Summary
| Compound | Target | IC50 (nM) | In Vivo Model | TGI (%) at 50 mg/kg | Oral Bioavailability (%) | Reference |
| 8d-1 | PI3Kα | 0.63 | Hela Xenograft | 87.7 | 24.1 | [5] |
| PI3Kβ | - | A549 Xenograft | Significant | [5] | ||
| PI3Kδ | - | [5] | ||||
| PI3Kγ | - | [5] | ||||
| mTOR | - | [5] |
Note: Specific IC50 values for other PI3K isoforms and mTOR were not detailed in the abstract.
Experimental Protocols
In Vitro Kinase Assays: The inhibitory activity of the compounds against PI3K isoforms and mTOR was determined using commercially available kinase assay kits. The assays typically measure the phosphorylation of a substrate by the respective kinase in the presence of varying concentrations of the inhibitor.
Cell Proliferation Assays: The anti-proliferative effects of the compounds were evaluated in various cancer cell lines (e.g., Hela, A549) using assays such as the MTT or SRB assay.
In Vivo Xenograft Studies: Nude mice bearing tumors derived from human cancer cell lines (e.g., Hela, A549) were treated orally with the test compounds. Tumor growth was monitored over time, and the tumor growth inhibition (TGI) was calculated. Animal body weight and general health were also monitored to assess toxicity.
Pharmacokinetic Studies: The pharmacokinetic properties of the compounds were assessed in mice or rats. The compound was administered orally or intravenously, and blood samples were collected at various time points to determine the plasma concentration of the drug over time.
Logical Relationship of Drug Discovery Process
Caption: The iterative process of drug discovery for PI3K/mTOR inhibitors.
References
- 1. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity Profile of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one and its Analogs in Diverse Biological Systems
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic potential of small molecules is intrinsically linked to their target specificity. While 4-Methyl-2H-1,4-benzoxazin-3(4H)-one has emerged as a compound of interest in various biological contexts, a comprehensive understanding of its cross-reactivity is crucial for advancing its development. Direct and extensive cross-reactivity data for this specific molecule remains limited in publicly available literature. However, by examining the biological activity of structurally related analogs based on the 2H-1,4-benzoxazin-3(4H)-one scaffold, we can infer a potential cross-reactivity profile and guide future research. This guide provides a comparative analysis of the known biological targets of this chemical class, supported by available experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Comparative Analysis of Biological Targets
The 2H-1,4-benzoxazin-3(4H)-one scaffold has been identified as a versatile pharmacophore, with its derivatives exhibiting inhibitory activity against a range of protein families, including kinases, proteases, and receptors. This inherent promiscuity underscores the importance of comprehensive selectivity profiling in the development of any therapeutic candidate based on this core structure.
Kinase Inhibition
Derivatives of the isomeric 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][3] The table below summarizes the inhibitory activity of a representative compound against key kinases in this pathway.
| Compound | Target | IC50 (nM) | Reference |
| 8d-1 (a 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative) | PI3Kα | 0.63 | [1][3] |
Furthermore, other benzoxazinone derivatives have been shown to inhibit tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are implicated in various cancers.[4]
| Compound | Target | IC50 (nM) | Reference |
| Compound C3 (a 5-(4-oxo-4H-3,1-benzoxazin-2-yl) derivative) | EGFR | 37.24 | [4] |
| Compound C3 (a 5-(4-oxo-4H-3,1-benzoxazin-2-yl) derivative) | HER2 | 45.83 | [4] |
Protease Inhibition
The benzoxazinone scaffold has also demonstrated inhibitory activity against various proteases. Substituted 4H-3,1-benzoxazin-4-one derivatives have been identified as inhibitors of Cathepsin G, a serine protease involved in inflammatory processes. Additionally, other derivatives have shown inhibitory effects on α-chymotrypsin, a digestive enzyme.
| Compound Scaffold | Target | IC50 (µM) | Reference |
| Substituted 4H-3,1-benzoxazin-4-one | Cathepsin G | 0.84 - 5.5 | |
| Benzoxazinone derivatives | α-chymotrypsin | 6.5 - 341.1 |
Receptor Antagonism
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated as antagonists for several G-protein coupled receptors (GPCRs) and other receptors. Notably, these compounds have shown affinity for serotonin (5-HT) and dopamine receptors, as well as the mineralocorticoid receptor and the transient receptor potential vanilloid 1 (TRPV1).[5][6][7][8][9]
| Compound Scaffold | Target | Ki (nM) / IC50 | Reference |
| 1,4-benzoxazin-3(4H)-one derivatives | 5-HT1A Receptor | Ki = 1.25 - 54 | [9] |
| 1,4-benzoxazin-3(4H)-one derivatives | 5-HT2A Receptor | Ki = 27 - 85 | [9] |
| Benzoxazin-3-one derivatives | Mineralocorticoid Receptor | IC50 = 41 nM | [5][6][10] |
| N-(1,4-Benzoxazin-3-one) urea analogs | TRPV1 | IC50 = 2.31 nM |
Signaling Pathways and Biological Roles
The cross-reactivity of the benzoxazinone scaffold across different target families highlights its potential to modulate multiple signaling pathways. Understanding these pathways is essential for predicting the pharmacological effects and potential side effects of compounds based on this structure.
Figure 1: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation and survival.
Figure 2: The role of Cathepsin G in activating inflammatory signaling pathways.
Figure 3: The activation and digestive function of α-chymotrypsin.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines standardized protocols for key assays used to assess the cross-reactivity of compounds like this compound.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest, the substrate, ATP, and the test compound (e.g., this compound) at various concentrations in an appropriate buffer.
-
Kinase Reaction: The reaction is initiated by adding the kinase and incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert ADP to ATP and a luciferase/luciferin system to generate a luminescent signal proportional to the amount of ADP produced.
-
Data Analysis: The luminescence is measured using a plate reader, and the IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Figure 4: Workflow for a typical luminescence-based kinase inhibition assay.
Receptor Binding Assay (Radioligand Binding Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki or IC50 values are determined by analyzing the competition binding curves.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
While a definitive cross-reactivity profile for this compound is yet to be fully elucidated, the available data on its structural analogs strongly suggest that the 2H-1,4-benzoxazin-3(4H)-one scaffold possesses a broad range of biological activities. This includes the inhibition of key cellular signaling pathways involved in cancer and inflammation, as well as the modulation of various receptors. The inherent potential for off-target effects necessitates a thorough and systematic approach to selectivity profiling for any compound based on this promising scaffold. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to conduct these critical investigations and to better understand the therapeutic potential and liabilities of this class of compounds. Further research focused on generating comprehensive selectivity data for this compound is essential to unlock its full potential in drug discovery.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques suitable for the analysis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each of these methods offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the sample matrix, the required level of sensitivity, and the available instrumentation. Below is a summary of commonly employed methods for related benzoxazinone compounds, which can be adapted for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity using a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | High-resolution separation by liquid chromatography coupled with highly selective and sensitive mass detection. |
| Typical Column | Reverse-phase columns such as C18 are common. For instance, a Newcrom R1 column has been used for 2-methyl-4H-3,1-benzoxazin-4-one.[1] | Capillary columns with phases like 3% OV-1 have been utilized for the analysis of 1,4-benzoxazin-3-ones in maize extracts. | Reverse-phase C18 columns are frequently used. |
| Mobile Phase/Carrier Gas | A mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid is often used.[1] | Inert gases such as helium or nitrogen are used as the carrier gas. | A gradient of organic solvent (e.g., methanol or acetonitrile) and water with additives like ammonium acetate is common. |
| Detection | UV detector (e.g., at 245 nm) or Mass Spectrometry (MS). | Mass Spectrometer (MS) provides identification based on mass-to-charge ratio and fragmentation patterns. | Triple quadrupole mass spectrometer for high sensitivity and selectivity. |
| Derivatization | Generally not required. | Often required to increase volatility and thermal stability. For example, trimethylsilyl (TMS) derivatives are prepared for benzoxazin-3-ones. | Typically not required. |
| Validation Parameters (for related compounds) | Linearity has been reported in the range of 0.1 to 100 µg/mL for some benzoxazinone derivatives. LOD and LOQ have been found to be in the ranges of 0.024-0.048 µg/mL and 0.075-0.147 µg/mL, respectively. | Detector response has been shown to be linear for TMS derivatives of related compounds. | For a different but related compound, linearity was established between 0.2 and 500 ng/mL with an LOQ of 0.2 ng/mL. |
Experimental Workflow and Validation
The development and validation of an analytical method is a critical process to ensure reliable and accurate results. A typical workflow for this process is illustrated below.
Caption: General workflow for the development and validation of an analytical method.
Detailed Experimental Protocols (Adapted for this compound)
The following protocols are based on methods developed for structurally similar compounds and should be adapted and validated for the specific analysis of this compound.
HPLC-UV Method
This method is adapted from a procedure for 2-methyl-4H-3,1-benzoxazin-4-one.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small percentage of phosphoric acid. For MS compatibility, formic acid should be used instead of phosphoric acid.[1] A typical starting point would be a gradient elution from a lower to a higher concentration of MeCN.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 245 nm as a starting point).
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.45 µm filter before injection.
-
Validation Parameters to be Assessed:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
GC-MS Method
This protocol is based on the analysis of 1,4-benzoxazin-3-ones in plant extracts.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Prepare trimethylsilyl (TMS) derivatives of the sample to increase volatility. This can be achieved by reacting the dried sample extract with a silylating agent (e.g., BSTFA with 1% TMCS) at an elevated temperature.
-
Column: A 3% OV-1 capillary column or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient program should be optimized to ensure good separation of the analyte from other components. For example, start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate). The extract is then dried down and subjected to derivatization.
-
Validation Parameters to be Assessed: Similar to the HPLC method, validation should include specificity, linearity, accuracy, precision, LOD, and LOQ. The linearity of detector response for TMS derivatives of related compounds has been demonstrated.
LC-MS/MS Method
This method is a highly sensitive and selective approach that can be adapted from validated methods for other small molecules in complex matrices.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of methanol or acetonitrile and water, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: A typical flow rate for LC-MS/MS is in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: Use electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties. Optimize the MS/MS parameters, including precursor ion, product ions, and collision energy, for this compound using a standard solution. Operate in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Sample Preparation: A simple protein precipitation with acetonitrile can be a starting point for plasma or biological samples. For other matrices, a suitable extraction method should be developed.
-
Validation Parameters to be Assessed: A full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed, including specificity, linearity, accuracy, precision, LOD, LOQ, matrix effect, and stability.
Conclusion
While no single, validated method for the analysis of this compound has been identified in the public domain, established techniques for similar compounds provide a strong foundation for method development. HPLC-UV offers a straightforward approach for quantification, while GC-MS and LC-MS/MS provide higher selectivity and sensitivity, with LC-MS/MS being particularly suited for complex matrices and low-level detection. The choice of method should be guided by the specific analytical requirements of the research or development project. Crucially, any chosen or adapted method must be thoroughly validated to ensure the generation of accurate and reliable data.
References
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one and its Analogs
A deep dive into the therapeutic potential of benzoxazinone derivatives, this guide provides a comparative overview of their performance in preclinical laboratory settings versus live animal models. We explore the existing experimental data for 4-Methyl-2H-1,4-benzoxazin-3(4H)-one and structurally similar compounds, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on their journey from petri dish to potential therapeutic application.
The versatile 2H-1,4-benzoxazin-3(4H)-one scaffold has emerged as a promising backbone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antifungal, and anticancer properties. While in vitro assays provide a foundational understanding of a compound's potency and mechanism of action, in vivo studies are the crucible where their true therapeutic efficacy, safety, and pharmacokinetic profiles are determined. This guide synthesizes the available data to draw a comparative picture of the in vitro and in vivo performance of this class of compounds.
In Vitro Activity Profile
The initial screening of benzoxazinone derivatives typically involves a battery of in vitro assays to quantify their biological activity against specific molecular targets or cellular processes. These studies are crucial for establishing a baseline of potency and for selecting promising candidates for further development.
Table 1: Summary of In Vitro Efficacy Data for Benzoxazinone Derivatives
| Compound Class | Target/Assay | Cell Line/Organism | Potency (IC50/EC50) | Reference |
| Anti-inflammatory | LPS-induced NO production | Microglial cells | - | [1] |
| IL-1β, IL-6, TNF-α transcription | Microglial cells | - | [1] | |
| Anticancer | PI3Kα | - | 0.63 nM | [2] |
| A549 (lung cancer) | A549 | 7.59 ± 0.31 μM | [3] | |
| Huh-7 (liver cancer) | Huh-7 | 19.05 μM | [3] | |
| Antifungal | G. zeae | - | 20.06 µg/mL | [4] |
| P. sasakii | - | 26.66 µg/mL | [4] | |
| P. infestans | - | 15.37 µg/mL | [4] |
Note: Specific IC50/EC50 values for all anti-inflammatory assays were not explicitly provided in the source material.
In Vivo Efficacy and Safety
Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy in a complex biological system. These studies provide critical insights into how the compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its overall therapeutic effect and potential toxicity.
Table 2: Summary of In Vivo Efficacy and Safety Data for Benzoxazinone Derivatives
| Compound Class | Animal Model | Dosing | Key Findings | Reference |
| Anticancer | Hela/A549 tumor xenograft | 50 mg/kg | 87.7% Tumor Growth Inhibition (Hela model) | [2] |
| No significant weight loss or toxicity | [2] | |||
| Anti-inflammatory | Acute toxicity in KM mice | - | Favorable safety profile | [1] |
Experimental Protocols
A transparent and detailed methodology is the bedrock of reproducible scientific research. Below are the key experimental protocols employed in the cited studies.
In Vitro Anti-inflammatory Assays
-
Cell Culture: Microglial cells were cultured in appropriate media and conditions.
-
LPS Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
NO Measurement: Nitric oxide (NO) production was quantified using the Griess reagent.
-
Gene Expression Analysis: The transcription levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inflammation-related enzymes (iNOS, COX-2) were measured by quantitative real-time PCR (qRT-PCR).[1]
In Vitro Anticancer Assays
-
Cell Viability Assay: Human cancer cell lines (A549, Huh7, MCF-7, HCT-116, SKOV3) were treated with various concentrations of the compounds. Cell viability was assessed using methods like the MTT assay to determine the IC50 values.[3]
-
Enzyme Inhibition Assay: The inhibitory activity against specific kinases like PI3Kα was determined using biochemical assays.[2]
In Vivo Anticancer Xenograft Model
-
Animal Model: Hela or A549 tumor cells were implanted into immunodeficient mice.
-
Treatment: Once tumors reached a certain volume, mice were treated with the test compound (e.g., 50 mg/kg).
-
Efficacy Evaluation: Tumor growth was monitored over time, and the tumor growth inhibition (TGI) was calculated.
-
Toxicity Assessment: Animal body weight and general health were monitored throughout the study.[2]
In Vivo Acute Toxicity Study
-
Animal Model: Kunming (KM) mice were used.
-
Administration: The compound was administered to the mice.
-
Observation: The animals were observed for signs of toxicity and mortality over a specified period.
-
Histopathology: Major organs were collected for histopathological examination to identify any tissue damage.[1]
From Benchtop to Bedside: A Visual Workflow
The progression from initial in vitro screening to in vivo validation is a critical pathway in drug discovery. The following diagram illustrates this logical flow.
Concluding Remarks
The available data on this compound and its analogs paint a promising picture of a versatile chemical scaffold with significant therapeutic potential. While in vitro studies have consistently demonstrated potent activity across various disease targets, the in vivo data, though limited to specific derivatives, has shown a successful translation of this activity into tangible therapeutic effects in animal models with favorable safety profiles. The key takeaway for researchers is the demonstrated druggability of the benzoxazinone core. Future research should focus on conducting direct comparative studies of promising lead compounds to systematically evaluate their in vitro-in vivo correlation, which will be instrumental in accelerating their journey towards clinical application.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
Unexplored Synergies of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Guide for Future Research
A comprehensive review of existing scientific literature reveals a notable gap in the investigation of the synergistic effects of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one when combined with other chemical compounds. While this molecule, a derivative of the benzoxazinone class, has been explored for a variety of standalone biological activities, its potential for enhanced efficacy through synergistic interactions remains an uncharted area of research. This guide is intended for researchers, scientists, and drug development professionals, providing a summary of the known biological profile of this compound and a proposed framework for investigating its synergistic potential.
Known Biological Activities of this compound and its Derivatives
Benzoxazinone derivatives are recognized for their broad spectrum of biological activities.[1][2] Research has highlighted their potential in various fields, suggesting promising avenues for future combination studies.
Table 1: Summary of Investigated Biological Activities
| Biological Activity | Description | Potential for Synergy |
| Antifungal | Derivatives of 1,4-benzoxazin-3-one have demonstrated efficacy against a range of fungal strains.[3][4] | Combination with existing antifungal agents could lower required dosages, reduce toxicity, and combat drug resistance. |
| Antimicrobial | The benzoxazinone scaffold is a core component of some antimicrobial agents and has shown activity against various bacteria.[2][3] | Synergistic studies with established antibiotics may reveal combinations that are effective against multi-drug resistant bacterial strains. |
| Anticancer | Certain derivatives have been synthesized and evaluated for their anti-proliferative effects against human tumor cell lines, with some showing the ability to induce DNA damage and apoptosis in cancer cells.[5][6] | Combining this compound with known chemotherapeutic drugs could potentially enhance tumor cell killing and overcome resistance mechanisms. |
| Herbicidal | This compound itself is noted for its application as a natural herbicide.[7][8] | Investigating combinations with other herbicides could lead to more potent and broader-spectrum weed control solutions. |
| Anti-inflammatory | The benzoxazinone class of compounds has been explored for its potential anti-inflammatory properties.[2][7] | Co-administration with other anti-inflammatory drugs could lead to enhanced effects at lower doses, minimizing potential side effects. |
Framework for Investigating Synergistic Effects
Given the absence of specific studies on the synergistic interactions of this compound, a generalized experimental workflow is proposed for researchers interested in exploring this area. The following diagram illustrates a typical process for identifying and quantifying synergistic effects.
Caption: A generalized experimental workflow for the identification and validation of synergistic drug interactions.
Experimental Protocols: A General Overview
While specific protocols for this compound are not available, the following are standard methodologies for assessing synergy.
Checkerboard Assay
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, or antagonistic effects of two compounds.
-
Preparation of Compounds : Prepare stock solutions of this compound and the partner compound in a suitable solvent (e.g., DMSO).[4]
-
Serial Dilutions : In a microtiter plate, create a two-dimensional array of concentrations. Typically, serial dilutions of this compound are made along the x-axis, and serial dilutions of the partner compound are made along the y-axis.
-
Inoculation : Add the target cells (e.g., cancer cells, bacteria, fungal spores) at a predetermined density to each well of the plate.
-
Incubation : Incubate the plate under appropriate conditions (e.g., temperature, CO2 levels) for a specified period.
-
Endpoint Measurement : After incubation, assess the biological effect. This can be done through various methods, such as measuring cell viability (e.g., MTT assay), optical density for microbial growth, or zone of inhibition.
Data Analysis
The data from the checkerboard assay is typically analyzed using one of two common models:
-
Fractional Inhibitory Concentration (FIC) Index : This is often used in microbiology. The FIC for each compound is calculated, and the FIC index is the sum of the FICs for both compounds. An FIC index of ≤ 0.5 is generally considered synergistic.
-
Combination Index (CI) : Based on the median-effect principle, the CI is calculated using software like CompuSyn. A CI value of < 1 indicates synergy, a value of 1 indicates an additive effect, and a value of > 1 indicates antagonism.
Future Directions
The diverse biological activities of this compound make it a compelling candidate for synergistic studies. Future research should focus on systematic screening of this compound in combination with known drugs, particularly in the areas of oncology and infectious diseases. Such studies could unlock new therapeutic strategies and breathe new life into existing treatment regimens. The logical next step is to perform the foundational single-agent and combination screening assays outlined above to begin to map the synergistic potential of this versatile compound.
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejppri.eg.net [ejppri.eg.net]
- 5. researchgate.net [researchgate.net]
- 6. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound [myskinrecipes.com]
Benchmarking the Anti-inflammatory Activity of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: An Overview
The primary mechanism of action for the comparator drugs—Diclofenac, Ibuprofen, and Celecoxib—is the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. Celecoxib is a selective COX-2 inhibitor, whereas Diclofenac and Ibuprofen are non-selective, inhibiting both isoforms to varying degrees.
Recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives suggest that their anti-inflammatory effects may also involve the downregulation of COX-2 expression.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of the comparator drugs. This data provides a benchmark for evaluating the potential of novel compounds like 4-Methyl-2H-1,4-benzoxazin-3(4H)-one.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values of the comparator drugs against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Celecoxib | 82 | 6.8 | 12 |
Data sourced from a study using human peripheral monocytes.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This table shows the percentage inhibition of paw edema by the comparator drugs in a widely used animal model of acute inflammation.
| Drug | Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) |
| Diclofenac | 20 | 3 | 71.82 ± 6.53 |
| Ibuprofen | 40 | 3 | ~55 |
| Celecoxib | 50 | 3 | ~74 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 enzymatic activity (IC50).
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) and known inhibitors (Diclofenac, Ibuprofen, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitors at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor to the respective wells. For control wells, add the vehicle (solvent) only.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory activity of a test compound in a rat model.
Animals: Male Wistar rats (150-200 g).
Materials:
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compound (e.g., this compound) and reference drug (e.g., Diclofenac)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.
-
After one hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the key signaling pathway involved in inflammation and the experimental workflow for the in vivo assay.
Caption: Prostaglandin Synthesis Pathway and NSAID Inhibition.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion
This guide provides a benchmark for the anti-inflammatory activity of this compound by comparing the well-established profiles of Diclofenac, Ibuprofen, and Celecoxib. The provided data tables and experimental protocols offer a clear framework for the evaluation of this and other novel anti-inflammatory compounds. While direct quantitative data for this compound is currently lacking in the public domain, the demonstrated anti-inflammatory potential of its structural analogs suggests that it is a promising candidate for further investigation. Future studies should focus on generating robust in vitro and in vivo data to accurately position its therapeutic potential relative to existing treatments.
References
Safety Operating Guide
Proper Disposal of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Safety and Operations Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 4-Methyl-2H-1,4-benzoxazin-3(4H)-one are paramount for laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the essential procedures for its proper disposal.
Hazard Profile and Safety Precautions
This compound is classified with the GHS07 pictogram, indicating it can cause skin, eye, and respiratory irritation.[1][2] It is harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:
-
Chemical-resistant gloves: Nitrile gloves are a suitable option.[3]
-
Safety glasses or goggles: To protect from splashes.[3]
-
Laboratory coat: To prevent skin contact.[3]
Quantitative Hazard Data
While specific quantitative data for this compound is limited, the hazard classifications for structurally similar benzoxazine compounds provide a precautionary guide.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[3] |
| Skin Irritation | H315 | Causes skin irritation[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation[2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation[2][3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Collect all waste, including the pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a designated, properly labeled, and sealable container.[3] The container must be compatible with the chemical.
2. Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound" and the words "HAZARDOUS WASTE".[4]
-
Include the approximate concentration and quantity of the waste.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[5]
-
Ensure the storage area is cool and dry.[6]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed chemical waste disposal service.[7]
-
Provide the disposal service with a complete list of the waste container's contents.
-
Never dispose of this compound down the drain or in regular trash.[5][8]
In Case of a Spill:
-
Evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.
-
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.[5]
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor or EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methyl-2H-1,4-benzoxazin-3(4H)-one (CAS No: 21744-84-3). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper chemical management.
Hazard Identification and Safety Data
This compound is a compound that requires careful handling due to its potential health effects. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
| Exposure Limits | ||
| Permissible Exposure Limit (PEL) | Data not available | N/A |
| Threshold Limit Value (TLV) | Data not available | N/A |
Personal Protective Equipment (PPE)
A comprehensive selection of PPE is mandatory to minimize exposure. The following PPE should be worn at all times when handling this chemical.
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles or a face shield.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat are required.[3] Ensure gloves are inspected before use.[5] |
| Respiratory Protection | When handling the powder outside of a certified chemical fume hood, or if dust is generated, a NIOSH-approved respirator is necessary.[4] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[6][7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for safety. The following workflow outlines the safe handling of this compound from receipt to use.
Experimental Protocols
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label correctly identifies the contents as this compound with the correct CAS number.
Weighing the Solid Compound:
-
Perform all weighing operations within a certified chemical fume hood to mitigate inhalation risks.[7]
-
Use disposable weigh boats to minimize contamination of the balance.[8]
-
Transfer the powder carefully with a spatula to avoid generating dust.[8] Avoid pouring the powder directly from the bottle.[8]
-
Keep the container of the chemical closed when not in use.[8]
Preparing a Solution:
-
Work within a chemical fume hood.
-
Slowly add the weighed this compound to the chosen solvent while stirring to ensure proper dissolution.
-
Always add the solid to the liquid to prevent splashing.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Collection:
-
All waste materials, including unused compounds, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and empty containers, must be collected in a designated hazardous waste container.
-
The waste container must be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Disposal Procedure:
-
Solid Waste: Sweep up any spilled solid material using a method that does not generate dust (e.g., wet cleaning or HEPA vacuuming) and place it in the designated waste container.[8]
-
Liquid Waste: Collect all solutions containing the compound in a sealed, properly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves and bench paper, should be placed in the solid hazardous waste container.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[9]
Emergency Procedures
Spill Response:
-
Small Spills: For small powder spills, carefully sweep up the material, avoiding dust creation, and place it in a sealed container for disposal.[2] Clean the area with a wet cloth.
-
Large Spills: Evacuate the immediate area and alert your institution's EHS or emergency response team.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2] Remove contaminated clothing. If irritation persists, consult a physician.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. echemi.com [echemi.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. cdn3.evostore.io [cdn3.evostore.io]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
